Product packaging for 3,5-dibromo-1H-pyrazole(Cat. No.:CAS No. 67460-86-0)

3,5-dibromo-1H-pyrazole

Cat. No.: B2891557
CAS No.: 67460-86-0
M. Wt: 225.871
InChI Key: UQFIWKBFQXGMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-dibromo-1H-pyrazole is a useful research compound. Its molecular formula is C3H2Br2N2 and its molecular weight is 225.871. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Br2N2 B2891557 3,5-dibromo-1H-pyrazole CAS No. 67460-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFIWKBFQXGMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67460-86-0
Record name 3,5-dibromo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to 3,5-dibromo-1H-pyrazole for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3,5-dibromo-1H-pyrazole, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and structural properties, established synthetic routes, and its diverse reactivity, with a particular focus on strategic functionalization through cross-coupling and N-alkylation reactions. Furthermore, this guide will illuminate the expanding applications of this compound derivatives, particularly in the realm of drug discovery as potent anticancer and anti-inflammatory agents. Detailed, field-proven experimental protocols are provided to equip researchers and drug development professionals with the practical knowledge to effectively utilize this versatile scaffold in their work.

Introduction: The Significance of the Pyrazole Core and the Strategic Role of this compound

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] The pyrazole core is a key component in numerous FDA-approved drugs, highlighting its therapeutic relevance.[2]

Within this important class of compounds, this compound emerges as a highly valuable and versatile starting material.[3] The two bromine atoms at the 3 and 5 positions serve as excellent leaving groups, rendering the molecule amenable to a variety of nucleophilic substitution and cross-coupling reactions.[3] This allows for the precise and controlled introduction of diverse functional groups, enabling the synthesis of extensive libraries of pyrazole derivatives for structure-activity relationship (SAR) studies in drug discovery.[1] This guide will provide a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, empowering researchers to harness its full potential.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature with the molecular formula C₃H₂Br₂N₂.[4] Its structure is characterized by a five-membered aromatic ring containing two nitrogen atoms and two bromine substituents.

Key Physicochemical Data
PropertyValueSource
CAS Number 67460-86-0[3]
Molecular Formula C₃H₂Br₂N₂[4]
Molecular Weight 225.87 g/mol [4]
Appearance Solid
Purity Typically ≥97%[5]
Storage Inert atmosphere, 2-8°C
Spectroscopic Profile

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is characterized by a notable downfield shift for the N-H proton, typically observed around δ = 13.2 ppm, indicating its acidic nature.[6]

  • ¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of the pyrazole ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to N-H and C-H stretching, as well as vibrations associated with the pyrazole ring.

Synthesis of this compound: A Step-by-Step Protocol

A common and efficient method for the synthesis of this compound involves the selective debromination of 3,4,5-tribromo-1H-pyrazole using an organolithium reagent.[7]

Reaction Scheme

G cluster_reagents Reagents & Conditions reactant 3,4,5-Tribromo-1H-pyrazole product This compound reactant->product reagent n-BuLi, THF, -78 °C

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3,4,5-tribromo-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethyl ether

  • Aqueous HCl (0.5 N)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4,5-tribromo-1H-pyrazole (1.0 eq) in anhydrous THF, cool the mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Slowly add n-butyllithium (2.0 eq) over 30 minutes, maintaining the temperature at -78 °C.[7]

  • Stir the reaction mixture at this temperature for an additional 30 minutes.[7]

  • Quench the reaction by the dropwise addition of a pre-cooled (-78 °C) mixture of MeOH in THF.[7]

  • Allow the reaction mixture to gradually warm to room temperature while stirring for an additional 1.5 hours.[7]

  • Remove the solvent under reduced pressure.[7]

  • Dilute the residue with diethyl ether and wash sequentially with 0.5 N aqueous HCl and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.[7]

  • The product can be further purified by column chromatography or recrystallization as needed.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in its predictable and versatile reactivity, primarily centered around the two bromine substituents and the N-H proton.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and this compound is an excellent substrate for this transformation.[3] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3 and 5 positions.[8]

G cluster_reactants Reactants cluster_products Products cluster_catalyst Catalytic Cycle A This compound PdII_add [Ar-Pd(II)-Br]Lₙ A->PdII_add B ArB(OH)₂ PdII_trans [Ar-Pd(II)-Ar']Lₙ B->PdII_trans C 3,5-Diaryl-1H-pyrazole Pd0 Pd(0)Lₙ Pd0->PdII_add Oxidative Addition PdII_add->PdII_trans Transmetalation PdII_trans->C PdII_trans->Pd0 Reductive Elimination

Caption: Suzuki-Miyaura cross-coupling of this compound.

The generally accepted mechanism involves an initial oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (2.2-3.0 eq), and the base (2.0-3.0 eq).[9]

  • Add the palladium catalyst (typically 0.05-0.1 eq).[9]

  • Under an inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane and water).[9]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

N-Alkylation and the Challenge of Regioselectivity

The N-H proton of the pyrazole ring is acidic and can be readily deprotonated and subsequently alkylated. However, with unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. For this compound, being a symmetrical molecule, alkylation will yield a single product. However, if one of the bromine atoms has been selectively functionalized, the regioselectivity of subsequent N-alkylation becomes a critical consideration.

The regiochemical outcome is influenced by a delicate interplay of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent).[10] Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.[11]

Applications in Drug Discovery and Materials Science

The versatility of this compound as a synthetic intermediate has led to its widespread use in various fields of research and development.

A Cornerstone in Medicinal Chemistry

The pyrazole scaffold is a common feature in a multitude of biologically active compounds. Derivatives of this compound have shown significant promise as:

  • Anticancer Agents: Numerous studies have demonstrated the potent antiproliferative activity of pyrazole derivatives against various cancer cell lines.[12][13] The ability to easily diversify the substituents at the 3 and 5 positions makes this compound an ideal starting material for generating libraries of compounds for screening and SAR optimization.[1]

  • Anti-inflammatory Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[7]

  • Other Therapeutic Areas: The pyrazole nucleus has also been incorporated into compounds with antimicrobial, antifungal, and antidiabetic activities.[4]

Advanced Materials

Beyond pharmaceuticals, this compound and its derivatives are utilized in materials science as:

  • Building Blocks for Polymers: It can serve as a monomer or a precursor for the synthesis of novel polymers with tailored properties.[4]

  • Ligands for Catalysis: The nitrogen atoms of the pyrazole ring can coordinate with metal ions, making its derivatives useful as ligands in catalysis.[3]

Conclusion

This compound is a cornerstone of modern heterocyclic chemistry, offering a unique combination of stability and tunable reactivity. Its strategic importance as a scaffold in drug discovery is well-established, with its derivatives demonstrating a broad range of potent biological activities. The synthetic methodologies outlined in this guide, particularly for its preparation and subsequent functionalization via cross-coupling and N-alkylation reactions, provide a robust framework for researchers to design and synthesize novel molecules with desired properties. As the demand for innovative therapeutics and advanced materials continues to grow, the utility of this compound as a versatile building block is set to expand even further.

References

An In-Depth Technical Guide to 3,5-dibromo-1H-pyrazole (CAS: 67460-86-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-1H-pyrazole is a versatile heterocyclic building block that has garnered significant attention in various fields of chemical research, particularly in medicinal chemistry, agrochemical synthesis, and materials science.[1] Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds.[1] The presence of two bromine atoms at the 3 and 5 positions imparts unique reactivity to the molecule, making it an excellent precursor for the synthesis of a wide array of more complex molecular architectures.[1] The bromine atoms serve as convenient handles for various chemical transformations, most notably metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the pyrazole ring.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on practical insights and detailed experimental protocols for its utilization in research and development.

Physicochemical Properties and Spectral Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67460-86-0[2]
Molecular Formula C₃H₂Br₂N₂[3]
Molecular Weight 225.87 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 118-121 °C
Boiling Point 321.8±22.0 °C (Predicted)
Purity ≥97%[4]
Solubility Soluble in organic solvents such as alcohols and ethers; insoluble in water.
InChI Key UQFIWKBFQXGMJD-UHFFFAOYSA-N[2]
SMILES C1=C(NN=C1Br)Br[3]

Spectral Data:

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by a signal for the C4-H proton and a broad signal for the N-H proton. The chemical shift of the N-H proton is reported to be around δ 13.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the three carbon atoms of the pyrazole ring. Due to the presence of the bromine atoms, the signals for C3 and C5 will be shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching, C=N stretching, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as isotopic peaks characteristic of a molecule containing two bromine atoms.

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with the bromination of pyrazole or its derivatives being the most common approach. A well-established and high-yielding protocol involves the selective debromination of 3,4,5-tribromo-1H-pyrazole.[5]

Experimental Protocol: Synthesis from 3,4,5-Tribromo-1H-pyrazole[5]

This procedure details the synthesis of this compound from 3,4,5-tribromo-1H-pyrazole with an expected yield of approximately 86%.

Materials:

  • 3,4,5-Tribromo-1H-pyrazole (1.0 eq)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethyl ether

  • 0.5 N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4,5-tribromo-1H-pyrazole (25 g, 81.96 mmol, 1.0 eq) in anhydrous THF (300 ml) at -78 °C, add n-BuLi (2.5 M in hexanes, 65.6 ml, 164 mmol, 2.0 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Quench the reaction by the dropwise addition of a MeOH-THF mixture (2:3; 125 ml) at -78 °C.

  • Allow the reaction mixture to gradually warm to room temperature while stirring for an additional 1.5 hours.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with diethyl ether (600 ml).

  • Wash the organic layer with 0.5 N aq. HCl (60 ml) and then with brine (75 ml).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title product.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a white to off-white crystalline solid. Column chromatography on silica gel can also be employed for further purification if necessary.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 3,4,5-Tribromo-1H-pyrazole in THF B Add n-BuLi at -78°C A->B 1. Debromination C Reaction Mixture B->C D Quench with MeOH-THF C->D 2. Protonation E Work-up D->E F Crude Product E->F G Recrystallization or Column Chromatography F->G 3. Purification H Pure this compound G->H N_Functionalization Pyrazole This compound Reagents + R-X (Base) Pyrazole->Reagents Product N-substituted 3,5-dibromopyrazole Reagents->Product Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R-Pd(II)L₂(Br) OA->PdII TM Transmetalation PdII->TM PdII_Aryl R-Pd(II)L₂(Aryl) TM->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Regeneration Product 3-Aryl-5-bromopyrazole (Ar-Ar') RE->Product Aryl_Br This compound (Ar-Br) Aryl_Br->OA Aryl_BOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base Aryl_BOH2->TM

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its pyrazole core is a privileged scaffold in numerous biologically active compounds, and the two bromine atoms provide reactive handles for further synthetic transformations, such as cross-coupling reactions.[1] Accurate and comprehensive structural elucidation of this compound is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering insights into the experimental considerations and the interpretation of the spectral features that define the molecular structure of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₃H₂Br₂N₂) features a five-membered aromatic ring containing two adjacent nitrogen atoms and two bromine substituents at positions 3 and 5. The presence of a proton on one of the nitrogen atoms (N-H) and a single proton on the carbon at position 4 (C4-H) gives rise to distinct spectroscopic signatures.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is anticipated to be relatively simple, showing two distinct signals:

  • N-H Proton: A broad singlet in the downfield region of the spectrum, typically between 12 and 14 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular proton exchange. Its chemical shift is also highly dependent on the solvent and concentration.

  • C4-H Proton: A sharp singlet expected to appear in the aromatic region, likely between 6.0 and 7.0 ppm. The symmetrical substitution of the pyrazole ring results in this proton having no adjacent protons to couple with, hence it appears as a singlet.

Predicted ¹H NMR Data:

ProtonChemical Shift (δ, ppm)Multiplicity
N-H~13.2broad singlet
C4-H~6.5singlet

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for pyrazoles as it can help in observing the N-H proton more clearly.

  • Instrumentation: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition Parameters:

    • A standard pulse program for ¹H NMR is used.

    • The spectral width should be set to encompass the expected chemical shift range (e.g., 0-16 ppm).

    • A sufficient number of scans (e.g., 8 or 16) are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two signals for the carbon atoms of the pyrazole ring, as C3 and C5 are chemically equivalent due to tautomerism or rapid proton exchange on the NMR timescale.

  • C3 and C5: These carbons are directly attached to bromine atoms, which are electronegative and will cause a downfield shift. However, the heavy atom effect of bromine can lead to significant line broadening and a decrease in peak intensity. The chemical shift is expected in the range of 130-145 ppm.

  • C4: This carbon is bonded to a hydrogen atom and is expected to appear at a more upfield chemical shift compared to the bromine-substituted carbons, likely in the range of 95-105 ppm.

Predicted ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C3 & C5~135
C4~100

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer.

  • Acquisition Parameters:

    • A standard proton-decoupled ¹³C NMR pulse program is used.

    • The spectral width should be set to cover the expected range for carbon signals (e.g., 0-200 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A longer relaxation delay may be necessary for the quaternary carbons (C3 and C5).

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is processed and referenced.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, key vibrational modes include the N-H stretch, C-H stretch, C=N and C=C ring stretches, and C-Br stretches.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3100-3300N-H stretchMedium, broad
~3050Aromatic C-H stretchWeak to medium
1500-1600C=N and C=C ring stretchesMedium to strong
1000-1200In-plane C-H bendingMedium
600-800C-Br stretchStrong

Experimental Protocol for Solid-State IR (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is typically presented in terms of transmittance.

Caption: Workflow for solid-state IR analysis (KBr pellet method).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected to be prominent. Due to the presence of two bromine atoms, a characteristic isotopic cluster will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks at m/z values corresponding to [C₃H₂⁷⁹Br₂N₂]⁺, [C₃H₂⁷⁹Br⁸¹BrN₂]⁺, and [C₃H₂⁸¹Br₂N₂]⁺. The approximate intensity ratio of these peaks (M⁺ : M⁺+2 : M⁺+4) will be 1:2:1. The nominal molecular weight is 226 g/mol (for ⁷⁹Br). The most abundant peak in the cluster will be the M⁺+2 peak.

  • Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of HCN and N₂. For this compound, fragmentation may also involve the loss of bromine atoms.

Predicted Major Fragments:

m/zIonComments
224, 226, 228[C₃H₂Br₂N₂]⁺Molecular ion cluster (ratio ~1:2:1)
145, 147[M - Br]⁺Loss of a bromine radical
118, 120[M - Br - HCN]⁺Subsequent loss of HCN
66[M - 2Br]⁺Loss of both bromine radicals

Experimental Protocol for EI-MS:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of data for the unambiguous identification and structural confirmation of this compound. By understanding the expected spectral features and employing the appropriate experimental protocols, researchers can confidently verify the integrity of this important chemical building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

The Solubility Profile of 3,5-dibromo-1H-pyrazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 3,5-dibromo-1H-pyrazole, a pivotal heterocyclic building block in pharmaceutical and materials science. While quantitative solubility data remains sparse in publicly accessible literature, this document synthesizes known qualitative information, discusses the underlying physicochemical principles governing its solubility, and presents a comprehensive framework for its experimental determination and theoretical prediction. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.

Introduction: The Significance of this compound and Its Solubility

This compound is a versatile heterocyclic compound of significant interest in organic synthesis.[1][2] Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The two bromine atoms at the 3 and 5 positions serve as valuable synthetic handles for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Key processes influenced by its solubility include:

  • Reaction Kinetics and Feasibility: The rate and efficiency of chemical transformations often depend on the ability to achieve a homogeneous solution of reactants.

  • Purification and Crystallization: The selection of appropriate solvents is paramount for effective purification of the compound and for obtaining high-quality crystalline material.

  • Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is fundamental for developing viable drug formulations.

This guide will delve into the factors influencing the solubility of this compound, provide a detailed experimental protocol for its determination, and explore theoretical models for its prediction.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for rationalizing its solubility behavior.

PropertyValueSource
Molecular Formula C₃H₂Br₂N₂[1][4]
Molecular Weight 225.87 g/mol [4]
Appearance Colorless crystal or a white crystalline powder[1]
Melting Point 118-121 °C[1]
Water Solubility Insoluble[1]
Organic Solvent Solubility Soluble in alcohols and ethers; Moderately soluble in DMF and DMSO.[1][5]

The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding, both as a donor (N-H) and as acceptors (the lone pair on the other nitrogen). The two bromine atoms contribute to the molecule's relatively high molecular weight and introduce polarizable halogen atoms, which can participate in halogen bonding and van der Waals interactions. The overall molecule can be considered moderately polar.

Understanding the Solubility of this compound: A Mechanistic Perspective

The dissolution of a crystalline solid like this compound is an energetically demanding process that involves overcoming the lattice energy of the crystal and establishing new solute-solvent interactions. The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.

Caption: Intermolecular forces governing the dissolution of this compound.

Expected Solubility in Different Solvent Classes:

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The N-H group of the pyrazole can donate a hydrogen bond to the solvent's oxygen atom, and the pyrazole's other nitrogen can accept a hydrogen bond from the solvent's hydroxyl group. This strong hydrogen bonding capability suggests good solubility in protic solvents like alcohols.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess significant dipole moments but lack acidic protons. They can act as hydrogen bond acceptors. The N-H of the pyrazole can form a hydrogen bond with the carbonyl oxygen of acetone or ethyl acetate, or the sulfoxide oxygen of DMSO. The strong dipole-dipole interactions and hydrogen bonding acceptance of solvents like DMF and DMSO are expected to lead to moderate to good solubility.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the polar nature of the pyrazole ring and its hydrogen bonding capabilities, the solubility of this compound in nonpolar solvents is expected to be low.

Experimental Determination of Solubility: A Step-by-Step Protocol

For a definitive understanding of the solubility of this compound in a specific solvent, experimental determination is indispensable. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.

Solubility_Workflow A 1. Preparation of Saturated Solution B 2. Equilibration A->B C 3. Phase Separation B->C D 4. Sample Aliquoting C->D E 5. Solvent Evaporation D->E F 6. Gravimetric Analysis E->F G 7. Calculation of Solubility F->G

Caption: Workflow for the experimental determination of solubility.

Protocol: Isothermal Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the sealed container in a constant temperature bath or shaker.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the sample and carefully draw off the supernatant, or filter the solution using a syringe filter compatible with the solvent. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Sample Aliquoting:

    • Accurately transfer a known volume of the clear, saturated solution to a pre-weighed, dry container (e.g., a vial or evaporating dish).

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the aliquoted sample. This can be achieved using a rotary evaporator, a vacuum oven at a temperature well below the melting point of the solute, or by passing a gentle stream of inert gas (e.g., nitrogen) over the solution.

  • Gravimetric Analysis:

    • Once the solvent is completely removed, place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to ensure all residual solvent is removed.

    • Cool the container in a desiccator to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the container minus the initial mass of the empty container.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent aliquot.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide valuable estimates of solubility and offer insights into the intermolecular interactions driving the dissolution process.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory is a powerful tool for predicting solubility based on the principle that "like dissolves like." It decomposes the total Hildebrand solubility parameter (δt) into three components:

  • δd: The energy from dispersion forces between molecules.

  • δp: The energy from dipolar intermolecular forces.

  • δh: The energy from hydrogen bonds between molecules.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more sophisticated, quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[6][7] It uses quantum chemical calculations to determine the screening charge density on the surface of a molecule in a virtual conductor. This information is then used in a statistical thermodynamics framework to calculate the chemical potential of the solute in a given solvent, from which the solubility can be derived. COSMO-RS can be a powerful predictive tool, especially when experimental data is unavailable.[8][9][10]

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides a robust framework for understanding and determining its solubility. Based on its physicochemical properties, good solubility is anticipated in protic and polar aprotic solvents, while poor solubility is expected in nonpolar solvents. The provided experimental protocol offers a reliable method for researchers to generate their own quantitative solubility data. Furthermore, theoretical models such as Hansen Solubility Parameters and COSMO-RS can serve as valuable predictive tools to guide solvent selection and experimental design. A thorough understanding of the solubility of this compound is crucial for unlocking its full potential as a versatile building block in the development of new pharmaceuticals and advanced materials.

References

A Comprehensive Technical Guide to 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-dibromo-1H-pyrazole is a versatile heterocyclic compound that has garnered significant attention as a pivotal building block in organic synthesis. Its unique structural and electronic properties, conferred by the two bromine atoms on the pyrazole ring, make it an invaluable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth analysis of its core characteristics, synthesis methodologies, reactivity profile, and key applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and characterization data are included to provide a practical resource for laboratory scientists.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and synthesis. These properties dictate its behavior in chemical reactions and its suitability for various analytical techniques.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C₃H₂Br₂N₂[3][4][5]

  • Molecular Weight: 225.87 g/mol [3][5][6]

  • CAS Number: 67460-86-0[3][4]

These fundamental values are critical for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

Structural and Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource
IUPAC Name This compound[3][6]
Physical Form Gray to off-white solid[4]
Purity Typically ≥97-98%[4]
Storage Temperature 2-8°C, under inert atmosphere
SMILES C1=C(NN=C1Br)Br[3][6]
InChI Key UQFIWKBFQXGMJD-UHFFFAOYSA-N[3][6]

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis via Selective Debromination

A common and efficient laboratory-scale synthesis involves the selective debromination of 3,4,5-tribromo-1H-pyrazole.[3] This method leverages the differential reactivity of the bromine atoms on the pyrazole ring.

Workflow: Synthesis by Selective Debromination

G start 3,4,5-tribromo-1H-pyrazole in THF step1 Cool to -78°C start->step1 step2 Add n-BuLi (2.0 eq) dropwise step1->step2 Initiates selective metal-halogen exchange at C4 step3 Stir for 30 min at -78°C step2->step3 step4 Quench with MeOH-THF solution step3->step4 Protonates the lithiated intermediate step5 Warm to room temperature step4->step5 step6 Solvent removal (reduced pressure) step5->step6 end_product This compound step6->end_product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Dissolve 3,4,5-tribromo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (n-BuLi, 2.0 eq, typically 2.5 M in hexanes) dropwise to the cooled solution over 30 minutes.[7]

  • Stir the reaction mixture at -78°C for an additional 30 minutes.[7]

  • Quench the reaction by the dropwise addition of a methanol-THF solution.[7]

  • Allow the mixture to gradually warm to room temperature while stirring for approximately 1.5 hours.[7]

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Causality: The use of n-BuLi at low temperatures allows for selective lithium-halogen exchange at the more sterically accessible and electronically favorable C4 position of the tribrominated pyrazole. The subsequent quenching with a proton source like methanol replaces the lithium with a hydrogen atom, yielding the desired 3,5-dibrominated product.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its pyrazole core and the two bromine substituents. The bromine atoms act as excellent leaving groups, making the molecule a prime substrate for a variety of cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is highly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1] These reactions enable the formation of new carbon-carbon bonds, allowing for the precise installation of aryl, heteroaryl, or alkynyl groups at the 3 and 5 positions.[1] This capability is instrumental in constructing diverse molecular scaffolds for drug discovery and materials science.[1]

Conceptual Workflow: Suzuki Cross-Coupling

G substrate This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base substrate->catalyst Oxidative Addition reagent Aryl Boronic Acid reagent->catalyst Transmetalation product 3,5-diaryl-1H-pyrazole catalyst->product Reductive Elimination

Caption: Generalized workflow for Suzuki cross-coupling reactions.

Nucleophilic Substitution

The bromine atoms at the 3 and 5 positions are susceptible to nucleophilic substitution, providing a direct pathway to introduce a wide range of functional groups onto the pyrazole core.[1] This is a foundational strategy in the synthesis of pharmaceuticals and agrochemicals.[1]

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules.[1] this compound serves as a key intermediate for accessing libraries of pyrazole derivatives for screening and optimization.[1]

Role as a Synthetic Intermediate

This compound is a crucial starting material for synthesizing more complex molecules with potential therapeutic applications.[3] Pyrazole derivatives have demonstrated a wide array of biological activities, including:

  • Anticancer[3]

  • Anti-inflammatory[3]

  • Antimicrobial and antifungal[3]

  • Antituberculosis[3]

  • Antidiabetic[3]

The ability to functionalize the 3 and 5 positions allows for the systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the single proton at the C4 position of the pyrazole ring is expected to appear as a singlet. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent bromine and nitrogen atoms. The N-H proton will also be present, though its chemical shift can be broad and variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The carbons bonded to bromine (C3 and C5) will appear at a characteristic chemical shift, while the C4 carbon will have a different resonance.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) should correspond to the calculated molecular weight of 225.87 g/mol .

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined molecular properties, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers. This guide has provided a comprehensive overview of its key characteristics and applications, aiming to equip scientists with the technical knowledge necessary for its successful utilization in their research endeavors, particularly in the ever-evolving field of drug development.

References

The Strategic Utility of 3,5-dibromo-1H-pyrazole in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, 3,5-dibromo-1H-pyrazole has emerged as a highly versatile and valuable synthon.[1] Its unique structural and electronic properties, characterized by the presence of two reactive bromine atoms and a modifiable N-H bond, offer a trifecta of opportunities for selective functionalization. This technical guide provides an in-depth exploration of this compound as a pivotal building block, delving into its synthesis, reactivity, and extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials. We will examine the causality behind experimental choices in key transformations, including cross-coupling reactions and N-functionalization, and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Molecular Logic of a Privileged Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of two bromine atoms at the C3 and C5 positions of the 1H-pyrazole ring in this compound (CAS: 67460-86-0) dramatically enhances its synthetic utility.[1] These bromine atoms serve as excellent leaving groups, rendering the C3 and C5 positions highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and controlled introduction of diverse carbon and heteroatom substituents.

Furthermore, the pyrazole ring possesses three distinct reactive sites: the two carbon-bromine bonds and the N-H bond of the pyrazole ring. This multi-functional nature allows for sequential and regioselective modifications, providing a powerful platform for generating extensive libraries of pyrazole derivatives.[1] The electron-withdrawing nature of the bromine atoms also influences the reactivity of the pyrazole ring, with electrophilic substitution favoring the C4 position.[3]

Synthesis of this compound

The accessibility of this compound is a key factor in its widespread use. One common laboratory-scale synthesis involves the selective debromination of 3,4,5-tribromo-1H-pyrazole.[3][4]

Protocol 1: Synthesis from 3,4,5-Tribromo-1H-pyrazole[4]
  • Reaction: Selective debromination at the C4 position.

  • Reagents: 3,4,5-tribromo-1H-pyrazole, n-butyllithium (n-BuLi) in hexanes, tetrahydrofuran (THF), methanol (MeOH).

  • Procedure:

    • Dissolve 3,4,5-tribromo-1H-pyrazole in THF and cool the solution to -78 °C.

    • Slowly add a solution of n-BuLi (2.0 equivalents) in hexanes to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for an additional 30 minutes.

    • Quench the reaction by the dropwise addition of a methanol-THF solution at -78 °C.

    • Allow the reaction to gradually warm to room temperature while stirring for 1.5 hours.

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.

This method leverages the greater steric hindrance and electronic environment of the C4 position to achieve selective removal of the bromine atom.[3]

Key Transformations: A Gateway to Molecular Diversity

The synthetic power of this compound lies in its ability to undergo a wide array of chemical transformations. The following sections detail the most significant of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.[1]

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the brominated pyrazole with boronic acids or their esters.[3] This reaction is instrumental in synthesizing aryl-, heteroaryl-, and alkenyl-substituted pyrazoles.[3]

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Boronic_Acid Ar-B(OH)2 Boronic_Acid->Reaction_Mixture Pd_Catalyst Pd(0) Catalyst (e.g., XPhos Pd G2) Pd_Catalyst->Reaction_Mixture Ligand Ligand (e.g., XPhos) Ligand->Reaction_Mixture Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction_Mixture Temperature Temperature (80-110 °C) Temperature->Reaction_Mixture Product 3,5-Diaryl-1H-pyrazole Reaction_Mixture->Product Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction of this compound.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[3] The choice of ligand is critical, with electron-rich phosphine ligands often providing superior results.[3]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst/Ligand SystemTemperature (°C)Yield (%)Reference
XPhos Pd G280-110High[3]
Pd(PPh3)4100Moderate to High[5]

The Sonogashira coupling reaction is a powerful method for the formation of C(sp2)-C(sp) bonds, allowing for the introduction of alkyne moieties onto the pyrazole core.[1][6] This is particularly useful in the synthesis of materials with interesting electronic and photophysical properties.

Protocol 2: General Procedure for Sonogashira Coupling [7]

  • Reagents: this compound, terminal alkyne, Pd(PPh3)2Cl2, CuI, triethylamine (Et3N).

  • Procedure:

    • To a flask flushed with an inert gas (e.g., argon), add this compound, Pd(PPh3)2Cl2, and CuI.

    • Add triethylamine as the solvent and base.

    • Add the terminal alkyne to the reaction mixture.

    • Heat the reaction mixture to reflux for the appropriate time, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture, and work up by adding a saturated solution of NH4Cl and extracting with an organic solvent.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to amino-substituted pyrazoles which are important intermediates in medicinal chemistry.[3][8][9]

General Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Amine R1R2NH Amine->Reaction_Mixture Pd_Catalyst Pd(0) Precatalyst Pd_Catalyst->Reaction_Mixture Ligand Bulky Phosphine Ligand Ligand->Reaction_Mixture Base Strong Base (e.g., NaOtBu) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Mixture Temperature Elevated Temperature (80-120 °C) Temperature->Reaction_Mixture Product 3,5-Diamino-1H-pyrazole Reaction_Mixture->Product Buchwald-Hartwig Amination

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

Causality in Protocol Design: The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[3] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3]

N-Functionalization: Modifying the Heterocyclic Core

The N-H bond of the pyrazole ring provides another avenue for structural diversification.[1] N-alkylation and N-arylation reactions allow for the introduction of a wide range of substituents that can modulate the physicochemical properties of the final molecule, such as solubility and biological activity.

Applications in the Synthesis of Bioactive Molecules and Functional Materials

The synthetic versatility of this compound has led to its use in the synthesis of a diverse array of valuable compounds.

Pharmaceutical Applications

The pyrazole scaffold is a key component of many pharmaceuticals. This compound serves as a crucial starting material for the synthesis of analogues of drugs like Celecoxib, a selective COX-2 inhibitor.[10][11][12] By utilizing cross-coupling reactions, chemists can synthesize libraries of substituted pyrazoles for screening as potential anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][13]

Agrochemicals

Pyrazole derivatives have also found applications in the agrochemical industry as herbicides, insecticides, and fungicides. The ability to readily functionalize the pyrazole core using this compound allows for the fine-tuning of the biological activity and selectivity of these compounds.

Materials Science

The rigid, planar structure of the pyrazole ring, combined with the ability to introduce various functional groups through cross-coupling reactions, makes this compound an attractive building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] It also serves as a precursor for the synthesis of novel ligands for catalysis.[1]

Conclusion: A Synthon of Strategic Importance

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its trifunctional reactivity, coupled with its accessibility, provides a powerful and versatile platform for the construction of a vast array of complex molecules. The ability to perform selective and sequential functionalization at the C3, C5, and N1 positions allows for a high degree of control over the final molecular architecture. As the demand for novel pharmaceuticals, agrochemicals, and functional materials continues to grow, the strategic importance of this compound in enabling innovation in these fields is set to expand even further.

References

The Strategic Functionalization of 3,5-Dibromo-1H-pyrazole: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern synthetic and medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and functional materials. Among the diverse array of functionalized pyrazoles, 3,5-dibromo-1H-pyrazole has emerged as a particularly versatile and powerful building block. Its unique electronic and steric properties, conferred by the two bromine atoms, offer a rich platform for a variety of chemical transformations, enabling the strategic construction of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of the reactivity of the this compound ring. Moving beyond a simple recitation of reactions, this document delves into the causality behind experimental choices, explores the nuances of regioselectivity, and provides field-proven insights and detailed protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

The Inherent Reactivity Profile of this compound

The reactivity of this compound is a fascinating interplay of its structural and electronic features. The pyrazole ring itself is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. However, the presence of two strongly electron-withdrawing bromine atoms at the C3 and C5 positions significantly alters this electron distribution, creating distinct regions of reactivity.

The bromine substituents exert a strong negative inductive effect, rendering the C3 and C5 positions electrophilic and susceptible to nucleophilic attack. These bromine atoms also serve as excellent leaving groups, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Conversely, the C4 position, situated between the two electron-withdrawing groups, becomes the most electron-rich carbon on the ring, making it the preferred site for electrophilic substitution.[3] The two nitrogen atoms of the pyrazole ring, with their available lone pairs of electrons, are nucleophilic and readily undergo functionalization.

This "amphiphilic" nature, possessing both electrophilic and nucleophilic sites, is the cornerstone of this compound's synthetic utility.[4]

N-Functionalization: Navigating Regioselectivity

The presence of two nitrogen atoms in the pyrazole ring (N1 and N2) introduces the challenge of regioselectivity during N-functionalization reactions such as alkylation and arylation. The formation of a mixture of N1 and N2 substituted isomers is a common outcome, and the ability to selectively target one nitrogen over the other is crucial for the synthesis of well-defined molecules.[5]

The regiochemical outcome of N-alkylation is governed by a delicate balance of steric and electronic effects, as well as the reaction conditions.[5][6]

  • Steric Hindrance: In asymmetrically substituted pyrazoles, alkylation generally occurs at the less sterically hindered nitrogen atom.[6] For this compound, which is symmetric, steric hindrance from the C3 and C5 bromine atoms can still influence the approach of bulky alkylating agents.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the N1/N2 ratio.

A general protocol for N-methylation, a common transformation, is provided below.

Experimental Protocol: N-Methylation of this compound

Objective: To synthesize 3,5-dibromo-1-methyl-1H-pyrazole.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 3,5-dibromo-1-methyl-1H-pyrazole.

Expected Outcome: This procedure typically provides the N1-methylated product in good yield. It is important to note that the formation of a small amount of the N2-isomer is possible and chromatographic purification is essential to obtain the pure N1-regioisomer.

C-Functionalization: The Power of Palladium-Catalyzed Cross-Coupling

The bromine atoms at the C3 and C5 positions are prime handles for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These transformations are central to modern drug discovery and materials science, allowing for the modular and efficient assembly of complex molecules.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species (typically a boronic acid) with an aryl or vinyl halide.[7] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.

A critical consideration in the Suzuki-Miyaura coupling of dihalogenated substrates is the potential for both mono- and di-substitution. Achieving selective mono-arylation can be challenging but is often achievable by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln Ar-Pd(II)-X(L2) Ar-Pd(II)-X(Ln) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 3,5-bis(phenylethynyl)-1H-pyrazole.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF, followed by triethylamine and phenylacetylene (2.5 eq).

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. [8][9]This reaction is of paramount importance in medicinal chemistry, as the aniline and related N-aryl motifs are prevalent in a vast number of pharmaceuticals. The use of bulky, electron-rich phosphine ligands, such as XPhos, is often crucial for achieving high yields and broad substrate scope. [10] Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-N(H)R'R'']-X Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 3,5-Dibromo-1-methyl-1H-pyrazole with Morpholine

Objective: To synthesize 3,5-dimorpholino-1-methyl-1H-pyrazole.

Materials:

  • 3,5-dibromo-1-methyl-1H-pyrazole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (2.4 eq).

  • Add 3,5-dibromo-1-methyl-1H-pyrazole (1.0 eq) and toluene.

  • Add morpholine (2.2 eq) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Electrophilic Substitution at the C4 Position

As previously mentioned, the C4 position of the this compound ring is the most nucleophilic carbon and is therefore the primary site for electrophilic substitution reactions. [3]However, the strong electron-withdrawing effect of the two bromine atoms deactivates the ring towards electrophilic attack, often necessitating more forcing reaction conditions compared to unsubstituted pyrazole. [4]

Nitration

Nitration of the pyrazole ring introduces a nitro group, a versatile functional group that can be further transformed, for example, by reduction to an amino group. The nitration of this compound typically requires a strong nitrating agent.

Experimental Protocol: Nitration of this compound

Objective: To synthesize 3,5-dibromo-4-nitro-1H-pyrazole.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Water

Procedure:

  • To a flask cooled in an ice bath, slowly add concentrated sulfuric acid.

  • Carefully add this compound to the cold sulfuric acid with stirring.

  • Slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the solid to obtain 3,5-dibromo-4-nitro-1H-pyrazole.

Bromination

Introduction of a third bromine atom at the C4 position can be achieved using a suitable brominating agent under acidic conditions. [3]

Experimental Protocol: Bromination of this compound

Objective: To synthesize 3,4,5-tribromo-1H-pyrazole.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add N-bromosuccinimide (1.1 eq) in portions to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. [11]5. Upon completion, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound has unequivocally demonstrated its value as a versatile and strategically important building block in organic synthesis. The ability to selectively functionalize the N-H bond, the C4 position, and the C3/C5 positions through a variety of robust and high-yielding reactions provides chemists with a powerful toolkit for the synthesis of diverse and complex molecules. The palladium-catalyzed cross-coupling reactions, in particular, have opened up vast areas of chemical space for exploration in drug discovery and materials science.

As the demand for novel molecular architectures continues to grow, the development of even more selective and efficient methods for the functionalization of the this compound core will remain an active area of research. Future work will likely focus on achieving greater control over the regioselective mono-functionalization of the C3 and C5 positions, as well as the development of more sustainable and environmentally benign reaction conditions. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable heterocyclic scaffold.

References

Methodological & Application

Synthesis of 3,5-dibromo-1H-pyrazole from 3,4,5-tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of 3,5-dibromo-1H-pyrazole

Abstract

This technical guide provides a detailed protocol for the regioselective synthesis of this compound from 3,4,5-tribromo-1H-pyrazole. The core of this transformation is a selective reductive dehalogenation at the C4 position of the pyrazole ring, a critical process for accessing a versatile chemical building block used extensively in pharmaceutical and agrochemical research.[1][2] This document offers an in-depth explanation of the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and a discussion of alternative synthetic strategies. The provided methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and scalable route to this key intermediate.

Introduction: The Strategic Importance of this compound

This compound (CAS: 67460-86-0) has emerged as a highly valuable heterocyclic building block in modern organic synthesis.[1] Its utility stems from the pyrazole core, a privileged scaffold in many biologically active molecules, and the presence of two reactive bromine atoms at the C3 and C5 positions.[1][2] These bromine atoms serve as excellent leaving groups, enabling a wide array of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1] This reactivity allows for the precise installation of diverse molecular fragments, facilitating the construction of complex molecules for drug discovery programs and materials science.

The most common precursor for this valuable intermediate is 3,4,5-tribromo-1H-pyrazole (CAS: 17635-44-8), a commercially available and stable starting material.[3] The critical transformation is the selective removal of the bromine atom at the C4 position, leaving the C3 and C5 positions intact for subsequent synthetic manipulations. This guide focuses on a robust and widely cited method employing a metal-halogen exchange reaction to achieve this selective debromination.[4][5]

Reaction Principle: Understanding C4-Selective Debromination

The conversion of 3,4,5-tribromo-1H-pyrazole to this compound is a reductive dehalogenation reaction.[6] The key challenge is achieving regioselectivity, as all three bromine atoms are attached to the aromatic pyrazole ring. The method detailed herein utilizes an organolithium reagent, n-butyllithium (n-BuLi), at cryogenic temperatures to facilitate a metal-halogen exchange.

The selectivity for the C4 position in this reaction is governed by a combination of electronic and steric factors. In polyhalogenated heterocycles, the site of metal-halogen exchange is often directed by the most acidic proton or the most electrophilic halogen. For polyhalogenated pyrroles, which are structurally related, oxidative addition in cross-coupling reactions preferentially occurs at the α-position to the heteroatom (C5).[7] However, in the case of 3,4,5-tribromopyrazole under these reaction conditions, the bromine at the C4 position is preferentially exchanged with lithium. This is followed by quenching the resulting lithiated intermediate with a proton source (methanol) to yield the desired this compound. The low reaction temperature (-78 °C) is critical for controlling the reaction kinetics and preventing side reactions or the exchange of the other bromine atoms.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the selective debromination of 3,4,5-tribromo-1H-pyrazole.[4][5]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Eq.
3,4,5-Tribromo-1H-pyrazole17635-44-8304.7725.0 g82.031.0
n-Butyllithium (n-BuLi)109-72-864.0665.6 mL (2.5 M in hexanes)164.062.0
Tetrahydrofuran (THF)109-99-972.11300 mL--
Methanol (MeOH)67-56-132.0450 mL--
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes for liquid transfer

  • Dry ice/acetone bath

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: Assemble the 500 mL three-neck flask, ensuring all glassware is thoroughly dried. Equip the flask with a stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer. Place the flask in a dry ice/acetone bath.

  • Dissolution: Charge the flask with 3,4,5-tribromo-1H-pyrazole (25.0 g, 82.03 mmol).[4]

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 300 mL) to the flask via cannula or syringe. Stir the mixture until the starting material is fully dissolved.[4]

  • Cooling: Cool the reaction mixture to an internal temperature of -78 °C using the dry ice/acetone bath. Maintain this temperature throughout the addition of n-BuLi.

  • Reagent Addition: Slowly add n-butyllithium (2.5 M in hexanes, 65.6 mL, 164.06 mmol) to the reaction mixture dropwise via syringe over a period of 30 minutes.[4] Ensure the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.[4]

  • Quenching: Prepare a quenching solution of methanol (50 mL) and THF (75 mL). Quench the reaction by adding this solution dropwise to the reaction mixture at -78 °C.[4] A slight exotherm may be observed.

  • Warming: Once the quenching solution is added, remove the cooling bath and allow the reaction mixture to gradually warm to room temperature while stirring for an additional 1.5 hours.[4]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[4]

  • Workup and Isolation: The resulting residue can be purified by stirring with a mixture of water and n-heptane, followed by filtration to isolate the solid product.[5] Further purification can be achieved by column chromatography or recrystallization if necessary.

Visualization of the Experimental Workflow

Below is a diagram illustrating the key stages of the synthesis protocol.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Quench & Workup setup_flask 1. Dissolve 3,4,5-tribromopyrazole in anhydrous THF cool_flask 2. Cool solution to -78 °C (Dry Ice/Acetone Bath) setup_flask->cool_flask add_buli 3. Add n-BuLi (2.0 eq) dropwise over 30 min cool_flask->add_buli stir_reaction 4. Stir at -78 °C for 30 min add_buli->stir_reaction quench 5. Quench with MeOH/THF solution at -78 °C stir_reaction->quench warm 6. Warm to RT (1.5 hours) quench->warm evaporate 7. Remove solvent (Rotary Evaporator) warm->evaporate isolate 8. Isolate and Purify Product evaporate->isolate

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • n-Butyllithium (n-BuLi): n-BuLi is a highly pyrophoric reagent and will ignite spontaneously upon contact with air or moisture. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques. It can also cause severe chemical burns.

  • Cryogenic Temperatures: Handling dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.

  • Solvents: Tetrahydrofuran (THF) is a flammable solvent and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

Alternative Methods and Process Considerations

While the n-BuLi method is effective, its reliance on cryogenic temperatures and pyrophoric reagents presents challenges for large-scale industrial production.[5] Researchers have explored alternative pathways to mitigate these constraints:

  • Reductive Dehalogenation with Sodium Sulfite: This method involves treating the tribromopyrazole with sodium sulfite in dimethyl acetamide at high temperatures (160-180 °C). While avoiding cryogenic conditions, it requires a strenuous workup and isolation process.[5]

  • Reductive Dehalogenation with Sodium Dithionite: Using sodium dithionite in a dimethylformamide/water mixture at 100 °C can achieve the desired debromination, but the reaction is very slow, requiring up to 120 hours for completion.[5]

  • Continuous Flow Procedure: A continuous flow microreactor has been successfully used for the metal-halogen exchange, offering better temperature control and safety for the highly exothermic reaction. This approach can improve scalability and reproducibility.[5]

The choice of method often depends on the required scale, available equipment, and safety infrastructure. For laboratory-scale synthesis, the n-BuLi protocol remains a reliable and efficient option.

Conclusion

The selective C4-debromination of 3,4,5-tribromo-1H-pyrazole is a cornerstone reaction for accessing this compound, a pivotal intermediate in synthetic chemistry. The protocol detailed in this guide, utilizing n-butyllithium at low temperatures, provides a robust and reproducible method for laboratory-scale synthesis. By understanding the underlying mechanistic principles, safety requirements, and alternative synthetic routes, researchers can effectively produce this valuable building block for a wide range of applications, from drug discovery to the development of novel materials.

References

Application Notes and Protocols for Heck Coupling Reactions with 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of carbon-carbon bonds at the C3 and C5 positions of the pyrazole ring is a critical strategy for expanding chemical diversity and accessing novel bioactive molecules. The Palladium-catalyzed Heck reaction stands out as a powerful and reliable method for achieving this transformation, allowing for the stereoselective formation of vinyl-substituted pyrazoles from halo-pyrazole precursors.[1]

This guide provides a detailed technical overview and actionable protocols for the Heck coupling reaction using 3,5-dibromo-1H-pyrazole as a starting material. This readily available building block offers two reactive sites for vinylation, opening pathways to mono- or di-substituted products that are valuable intermediates in the synthesis of complex pharmaceutical agents.[2]

The Heck Coupling Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[3] The catalytic cycle, illustrated below, proceeds through a series of well-defined steps.

G ArX ArX OxAdd OxAdd ArX->OxAdd Alkene Alkene Coord Coord Alkene->Coord Base Base Reduct Reduct Base->Reduct Salt Salt Reduct->Salt Elim Elim Product Product Elim->Product

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion of the alkene into the palladium-carbon bond. This step determines the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the vinylated pyrazole product. This step typically proceeds to give the more thermodynamically stable trans-alkene.[1]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydrogen halide from the palladium-hydride complex, allowing the cycle to continue.[3]

For dihaloheterocycles like this compound, achieving mono-vinylation is often desired. This can be controlled by modulating the stoichiometry of the alkene and careful selection of reaction conditions. The relative reactivity of the C3 and C5 positions can be influenced by electronic effects and the presence of protecting groups on the pyrazole nitrogen.[4]

Experimental Protocol: Mono-Heck Coupling of this compound with Styrene

This protocol provides a robust starting point for the mono-vinylation of this compound. It is based on established procedures for Heck couplings with similar electron-deficient dihaloheterocycles.[5] Optimization of parameters such as catalyst, ligand, base, and temperature may be necessary for different olefin substrates.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

Procedure:

G Setup 1. Reaction Setup - Add this compound, Pd(OAc)₂, PPh₃, and TBAB to a dry Schlenk flask. - Seal and purge with inert gas (Ar/N₂). Reagents 2. Reagent Addition - Add anhydrous DMF via syringe. - Add anhydrous Et₃N and styrene via syringe. Setup->Reagents Reaction 3. Reaction - Heat the mixture to 100-110 °C with vigorous stirring. - Monitor progress by TLC or LC-MS (typically 12-24 h). Reagents->Reaction Workup 4. Work-up - Cool to room temperature. - Dilute with ethyl acetate and wash with saturated NH₄Cl(aq) and brine. Reaction->Workup Purify 5. Purification - Dry organic layer over Na₂SO₄, filter, and concentrate. - Purify the crude product by silica gel column chromatography. Workup->Purify Characterize 6. Characterization - Analyze the purified product by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity. Purify->Characterize

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and tetrabutylammonium bromide (TBAB, 1.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the pyrazole) via syringe. Subsequently, add anhydrous triethylamine (2.5 equiv) and styrene (1.1 equiv) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution (2x), followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to isolate the desired mono-vinylated product.

Data Summary: Optimizing Heck Reaction Conditions

The success of the Heck reaction is highly dependent on the interplay of several parameters. The following table summarizes key variables and their expected impact on the coupling of this compound, providing a framework for systematic optimization.

ParameterVariable OptionsExpected Outcome & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common, cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[6] Pd₂(dba)₃ is a stable Pd(0) source.
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsPPh₃ is a standard, effective ligand. Bulkier phosphines like P(o-tol)₃ can sometimes improve yields for challenging substrates. Buchwald ligands may be effective at lower catalyst loadings.
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃An organic base like Et₃N is commonly used. Inorganic bases can also be effective, particularly in polar aprotic solvents. The choice of base can influence reaction rate and selectivity.[7]
Solvent DMF, DMAc, Acetonitrile, ToluenePolar aprotic solvents like DMF and DMAc are standard choices as they effectively dissolve the catalyst and reagents and are stable at high temperatures.[6]
Additive TBAB, TBAIPhase-transfer catalysts like TBAB can stabilize the palladium catalyst and accelerate the reaction, especially for less reactive bromides.[5]
Temperature 80 - 140 °CHigher temperatures generally increase the reaction rate but may also lead to catalyst decomposition or side reactions. A temperature range of 100-120 °C is a good starting point.
Alkene Stoich. 1.0 - 1.5 equiv (for mono)Using a slight excess of the alkene favors mono-substitution. A large excess will promote di-substitution.

Field-Proven Insights & Best Practices

  • Inert Atmosphere is Critical: The active Pd(0) catalyst is sensitive to oxygen. Maintaining a rigorously inert atmosphere throughout the setup and reaction is crucial to prevent catalyst deactivation and ensure reproducibility.

  • Anhydrous Conditions: While some Heck reactions tolerate water, using anhydrous solvents and reagents is recommended for optimal results, particularly when working with sensitive substrates or aiming for high yields.

  • N-Protection Strategy: The acidic N-H proton of the pyrazole can potentially interact with the catalyst or base. For certain substrates or when encountering difficulties, protection of the pyrazole nitrogen (e.g., with a trityl or Boc group) can improve solubility and reaction outcomes. Deprotection can then be achieved post-coupling.

  • Controlling Selectivity (Mono vs. Di): To favor mono-vinylation, use the dibromopyrazole as the limiting reagent and the alkene in slight excess (1.1-1.2 equivalents). To achieve di-vinylation, an excess of the alkene (≥2.5 equivalents) and prolonged reaction times are typically required.

  • Purification Considerations: The polarity of the vinylated pyrazole products will be significantly different from the starting material. Column chromatography is usually effective for separation. Monitoring with a UV-active stain on TLC can be helpful.

Applications in Drug Development

The vinyl-substituted pyrazoles synthesized via the Heck reaction are versatile intermediates for further functionalization. The newly introduced double bond can participate in a variety of subsequent transformations, including:

  • Hydrogenation: Reduction of the double bond to afford alkyl-substituted pyrazoles.

  • Cycloaddition Reactions: Participation in Diels-Alder or other cycloaddition reactions to build more complex polycyclic systems.

  • Oxidation: Cleavage of the double bond to yield pyrazole aldehydes or carboxylic acids.

  • Further Cross-Coupling: If a bromo-substituent remains, it can be used as a handle for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce additional diversity.[2]

These transformations allow for the rapid construction of libraries of complex pyrazole derivatives for screening in drug discovery programs targeting a wide range of diseases.

References

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] Derivatives of pyrazole have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] Among the various starting materials for the synthesis of complex pyrazole derivatives, 3,5-dibromo-1H-pyrazole stands out as a particularly versatile and powerful building block.[1]

With the molecular formula C₃H₂Br₂N₂ and a molecular weight of 225.87 g/mol , this compound's reactivity is dominated by the two bromine atoms at the C3 and C5 positions of the pyrazole ring.[3] These bromine atoms serve as excellent leaving groups in a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[1] Furthermore, the N-H bond of the pyrazole ring offers an additional site for modification, allowing for a three-dimensional expansion of the molecular structure.[1] This guide provides detailed protocols and expert insights into the key synthetic transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions that are central to modern synthetic organic chemistry.

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the distinct electronic properties conferred by the two electron-withdrawing bromine atoms.[1][3] This substitution pattern activates the C3 and C5 positions for nucleophilic attack and, more importantly, for oxidative addition in palladium-catalyzed cycles.[3] The slight difference in the C-Br bond strength between the C3 and C5 positions can sometimes be exploited for selective monofunctionalization, although achieving high selectivity can be challenging and often requires careful optimization of reaction conditions.[3]

Key strategic transformations for derivatizing this compound include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl groups.

  • Sonogashira Coupling: For the introduction of alkynyl moieties.

  • Buchwald-Hartwig Amination: For the synthesis of N-arylated pyrazoles.

These methods, underpinned by palladium catalysis, offer a robust and flexible platform for generating vast libraries of pyrazole derivatives for screening in drug discovery and materials science.[1]

PART 1: Palladium-Catalyzed C-C Bond Forming Reactions

Suzuki-Miyaura Coupling: A Gateway to Arylated and Alkenylated Pyrazoles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4] In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkenyl substituents.[1][3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. Transmetalation with a boronic acid or ester, facilitated by a base, transfers the organic group to the palladium center. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst.[4] The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions like debromination.[3][5]

Suzuki_Miyaura_Mechanism This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Intermediate_A Bromo-pyrazolyl-Pd(II)L2 Oxidative_Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Intermediate_B R-pyrazolyl-Pd(II)L2 Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 3-R-5-bromo-1H-pyrazole Reductive_Elimination->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3-bromo-5-phenyl-1H-pyrazole

Materials:

  • This compound (1.0 mmol, 225.9 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Argon or Nitrogen supply

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.[6]

  • Stir the reaction mixture for 12-24 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-5-phenyl-1H-pyrazole.

Expert Tip: The choice of phosphine ligand is crucial. Electron-rich and bulky ligands like XPhos often give superior results for challenging substrates.[3] For microwave-assisted synthesis, a tandem catalyst system like XPhosPdG2/XPhos can be highly effective and may help to avoid debromination side reactions.[5][7]

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosProvides a stable and highly active Pd(0) source.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent TolueneAnhydrous, high-boiling solvent suitable for cross-coupling.
Temperature 110 °CEnsures sufficient reaction rate.
Atmosphere Inert (Ar or N₂)Prevents oxidation of the Pd(0) catalyst.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9] It provides a direct route to alkynyl-substituted pyrazoles, which are valuable intermediates in organic synthesis and can exhibit interesting photophysical properties.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The amine base plays a dual role: it deprotonates the terminal alkyne and acts as a solvent.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine this compound, Pd catalyst, Cu(I) salt, and amine base in a Schlenk tube Inert_Atmosphere Establish inert atmosphere (3x evacuate/backfill with Ar) Start->Inert_Atmosphere Add_Alkyne Add terminal alkyne via syringe Inert_Atmosphere->Add_Alkyne Heat Heat reaction mixture (e.g., 80 °C) Add_Alkyne->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Quench Cool and quench reaction Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End Characterize final product Purify->End

Caption: General workflow for a Sonogashira coupling experiment.

Experimental Protocol: Synthesis of 3-bromo-5-(phenylethynyl)-1H-pyrazole

Materials:

  • This compound (1.0 mmol, 225.9 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Schlenk tube

  • Argon or Nitrogen supply

Procedure:

  • In a Schlenk tube, combine this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous triethylamine (5 mL) followed by phenylacetylene (1.1 mmol) via syringe.

  • Stir the mixture at room temperature or heat to 50-80 °C for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in dichloromethane and filter through a pad of celite to remove the catalyst and salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

Expert Tip: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.[10] This can be minimized by ensuring strictly anaerobic conditions and using a slight excess of the alkyne. Copper-free Sonogashira protocols can also be employed to circumvent this issue, though they may require different catalyst systems and conditions.

PART 2: Palladium-Catalyzed C-N Bond Forming Reactions

Buchwald-Hartwig Amination: A Versatile Tool for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11] This reaction is a powerful method for the synthesis of N-aryl pyrazoles, which are important pharmacophores.[12] The reaction is known for its broad substrate scope and functional group tolerance.[11]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[13] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-aryl product and regenerates the Pd(0) catalyst.[13]

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / LigandProvides a stable and highly active Pd(0) source.
Ligand Bulky, electron-rich phosphinesPromotes reductive elimination and prevents catalyst decomposition.
Base Strong, non-nucleophilic base (e.g., NaOtBu)Facilitates deprotonation of the amine.
Solvent Anhydrous, aprotic solventPrevents quenching of the base and catalyst deactivation.
Temperature 80-120 °CEnsures sufficient reaction rate.
Atmosphere Inert (Ar or N₂)Prevents oxidation of the Pd(0) catalyst.
Experimental Protocol: Synthesis of 3,5-dibromo-1-phenyl-1H-pyrazole

Materials:

  • This compound (1.0 mmol, 225.9 mg)

  • Bromobenzene (1.2 mmol, 126 µL)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Argon or Nitrogen supply

Procedure:

  • Add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and bromobenzene (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 3,5-dibromo-1-phenyl-1H-pyrazole.

Expert Tip: The choice of base is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) are commonly used. The reaction is also sensitive to air and moisture, so maintaining a strictly inert atmosphere is essential for high yields.[3]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for the selective formation of C-C and C-N bonds at the C3, C5, and N1 positions of the pyrazole core. Careful control of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is paramount to achieving high yields and selectivities. The protocols and insights provided herein are intended to empower researchers in drug discovery and materials science to efficiently access diverse libraries of pyrazole-based compounds for the development of new therapeutics and functional materials.

References

The Strategic Application of 3,5-dibromo-1H-pyrazole in the Synthesis of Potent Kinase Inhibitors for Anticancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold."[1] Its inherent physicochemical properties, including the capacity for hydrogen bonding and metabolic stability, make it an ideal framework for the design of therapeutic agents.[2] In the realm of oncology, pyrazole derivatives have emerged as a highly successful class of small molecule inhibitors targeting various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[3] These kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), are often dysregulated in cancer, making them prime targets for therapeutic intervention.[3] The strategic functionalization of the pyrazole ring allows for the precise tuning of a molecule's affinity and selectivity for the ATP-binding pocket of a target kinase.

Among the various pyrazole-based starting materials, 3,5-dibromo-1H-pyrazole stands out as a particularly versatile and valuable building block.[1][4] The two bromine atoms at the 3 and 5 positions serve as excellent leaving groups, enabling a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] This reactivity allows for the controlled and regioselective introduction of diverse aryl and heteroaryl moieties, a common feature in the structure of many potent kinase inhibitors. This application note will provide an in-depth guide to the synthetic utility of this compound in the development of anticancer agents, with a focus on the synthesis of a key intermediate for pyrazole-based kinase inhibitors. Detailed protocols, mechanistic insights, and the biological rationale behind this synthetic strategy will be discussed.

Core Concept: Leveraging this compound for Kinase Inhibitor Synthesis

The rationale behind using this compound as a scaffold for kinase inhibitors lies in its ability to serve as a template for creating molecules with a specific three-dimensional arrangement of functional groups that can effectively interact with the active site of a target kinase. The general strategy involves the sequential and regioselective functionalization of the pyrazole core to introduce key pharmacophoric elements.

A common synthetic approach involves a Suzuki-Miyaura coupling at one of the bromine-substituted positions to introduce an aryl or heteroaryl group. This is often followed by further modifications, such as amidation or the introduction of a second ring system at the other bromine position, to complete the synthesis of the target inhibitor. This modular approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity.

Application Example: Synthesis of a Key Intermediate for FLT3/CDK Inhibitors

This section details the synthesis of a key intermediate, N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-4-(1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide , which serves as a precursor for potent FMS-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase (CDK) inhibitors, such as the clinical candidate FN-1501.[6][7] This synthetic route highlights the strategic use of this compound.

Synthetic Workflow Overview

The overall synthetic strategy involves a sequence of protection, regioselective Suzuki-Miyaura coupling, oxidation, amidation, and deprotection steps.

Synthetic_Workflow A This compound B N-Protection A->B e.g., SEM-Cl C Regioselective Suzuki-Miyaura Coupling B->C Pyrazolylboronic acid ester, Pd catalyst D Oxidation C->D e.g., KMnO4 E Amidation D->E Amine, Coupling agent F Deprotection E->F e.g., TBAF G Key Intermediate F->G

Caption: Synthetic workflow for the key intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-3,5-dibromo-1H-pyrazole (Intermediate 2)

  • Rationale: The acidic proton on the pyrazole nitrogen can interfere with subsequent organometallic reactions. Protection with a group like SEM (2-(trimethylsilyl)ethoxy)methyl is advantageous as it is stable under the conditions of Suzuki coupling and can be readily removed at a later stage.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 2 as a colorless oil.

Protocol 2: Synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-3-bromo-5-(1H-pyrazol-4-yl)-1H-pyrazole (Intermediate 3)

  • Rationale: This step introduces the second pyrazole ring via a Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for forming C-C bonds between aromatic systems and is a cornerstone of modern drug discovery. The choice of a palladium catalyst and ligand is crucial for achieving a good yield.

  • Procedure:

    • In a microwave vial, combine Intermediate 2 (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq).

    • Add a mixture of 1,4-dioxane and water (4:1) to the vial.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield Intermediate 3.

Protocol 3: Synthesis of 4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid (Intermediate 4)

  • Rationale: The bromo group is converted to a carboxylic acid, which will then be used for the amidation reaction. This transformation can be achieved through various methods, including lithium-halogen exchange followed by quenching with carbon dioxide, or by oxidation of a methyl group if one were introduced at the 3-position.

  • Procedure:

    • Dissolve Intermediate 3 (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water and acidify to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate 4, which can be used in the next step without further purification.

Protocol 4: Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-4-(1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide (Key Intermediate)

  • Rationale: The final carbon-nitrogen bond is formed via an amidation reaction. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the formation of the amide bond under mild conditions with high efficiency.

  • Procedure:

    • To a solution of Intermediate 4 (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 4-((4-methylpiperazin-1-yl)methyl)aniline (1.1 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then dissolved in THF, and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) is added to remove the SEM protecting group. The reaction is stirred at room temperature for 2 hours.

    • After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

    • Purify the final product by preparative HPLC to obtain the desired key intermediate.

Biological Context: Targeting FLT3 and CDKs in Acute Myeloid Leukemia (AML)

The synthesized pyrazole-based inhibitors are designed to target key kinases implicated in the pathogenesis of Acute Myeloid Leukemia (AML). A significant subset of AML patients harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, leading to constitutive activation of the FLT3 receptor tyrosine kinase.[8][9] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells through the activation of downstream pathways, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.[2][10]

Concurrently, the cell cycle machinery, regulated by Cyclin-Dependent Kinases (CDKs), is often dysregulated in cancer.[3] CDKs, in complex with their cyclin partners, control the progression through the different phases of the cell cycle.[3] Dual inhibition of both FLT3 and CDKs presents a promising therapeutic strategy for AML, as it simultaneously targets a key oncogenic driver and the fundamental machinery of cell proliferation.

Signaling Pathway of FLT3-ITD in AML

The following diagram illustrates the simplified signaling cascade initiated by the constitutively active FLT3-ITD mutant and the points of intervention by FLT3 and CDK inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_p p-ERK ERK->ERK_p Phosphorylation STAT5_p p-STAT5 STAT5->STAT5_p Phosphorylation STAT5_p->Proliferation ERK_p->Proliferation Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) CDK4_6 CDK4/6 CDK4_6->Cell_Cycle_Progression CDK2 CDK2 CDK2->Cell_Cycle_Progression Inhibitor Pyrazole-based FLT3/CDK Inhibitor Inhibitor->FLT3_ITD Inhibition Inhibitor->CDK4_6 Inhibition Inhibitor->CDK2 Inhibition

Caption: FLT3-ITD signaling cascade in AML.

Quantitative Data: Potency of Pyrazole-Based Kinase Inhibitors

The efficacy of synthesized compounds is typically evaluated through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of an inhibitor.

Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (nM)Reference
FN-1501 FLT32.47MV4-11 (AML)8[6]
CDK2/cyclin A0.85[11]
CDK4/cyclin D11.96[11]
CDK6/cyclin D10.28[11]
Analogue 8t FLT30.089MV4-11 (AML)1.22[5][12]
CDK20.719[5][12]
CDK40.770[5][12]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile starting material in the synthesis of potent anticancer agents, particularly kinase inhibitors. Its well-defined reactivity allows for the systematic and regioselective construction of complex molecular architectures tailored to interact with specific biological targets. The synthetic strategies outlined in this application note provide a robust framework for the development of novel pyrazole-based therapeutics. As our understanding of the molecular drivers of cancer continues to grow, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of modern drug discovery, enabling the creation of next-generation targeted therapies with improved efficacy and safety profiles.

References

Application of 3,5-dibromo-1H-pyrazole as a catalyst in polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3,5-dibromo-1H-pyrazole as a co-catalyst in polymerization reactions. This document provides detailed application notes, experimental protocols, and the scientific rationale behind its use, with a focus on enhancing catalytic activity in ring-opening polymerization.

Introduction: The Emerging Role of Pyrazole Derivatives in Catalysis

Pyrazole and its derivatives are a versatile class of N-heterocyclic compounds that have garnered significant attention in medicinal chemistry, agrochemicals, and materials science.[1][2] Their unique electronic properties and ability to coordinate with a wide range of metal centers make them excellent candidates for applications in catalysis.[3] While the direct use of this compound as a primary polymerization catalyst is an area of ongoing research, its application as a potent ligand or co-catalyst to enhance the activity of metal-based catalysts is well-documented and scientifically compelling.[4][5][6]

This application note will focus on the use of this compound as a ligand to enhance the catalytic activity of metal alkoxide catalysts, specifically in the context of ring-opening polymerization (ROP) of cyclic esters like L-lactide, a key process for producing biodegradable polymers such as polylactide (PLA).[4][5][6] The principles and protocols described herein can be adapted for other metal-catalyzed polymerization reactions where ligand-based enhancement of catalytic activity is desirable.

Scientific Rationale: Enhancing Catalytic Activity through Ligand Coordination

The catalytic activity of a metal center in polymerization is profoundly influenced by its coordination environment. Ligands play a crucial role in modulating the steric and electronic properties of the metal catalyst, thereby affecting its reactivity, selectivity, and stability.

In the case of titanium(IV) isopropoxide (Ti(OiPr)4), a commonly used catalyst for the ROP of lactide, the catalytic activity can be significantly increased by the addition of pyrazole-based ligands.[4][6] The proposed mechanism involves the formation of a dinuclear titanium complex bridged by the pyrazole ligand. This arrangement brings two titanium centers into close proximity, enabling a cooperative effect that facilitates the polymerization process.[5]

The use of this compound as a ligand is expected to offer distinct advantages. The two bromine atoms are strongly electron-withdrawing, which can modulate the electronic properties of the pyrazole ring and, consequently, the coordinated titanium center. This can lead to enhanced Lewis acidity of the titanium catalyst, promoting the coordination and activation of the monomer.

Visualizing the Catalytic Enhancement: A Proposed Mechanism

The following diagram illustrates the proposed mechanism for the enhancement of Ti(OiPr)4 catalytic activity by a pyrazole ligand in the ring-opening polymerization of L-lactide.

G cluster_0 Catalyst Activation cluster_1 Polymerization Ti_cat Ti(OiPr)4 Active_Catalyst Dinuclear Ti-Pyrazole Complex Ti_cat->Active_Catalyst Pyrazole This compound Pyrazole->Active_Catalyst Lactide L-Lactide Monomer Active_Catalyst->Lactide Coordination Polymer_Chain Growing PLA Chain Lactide->Polymer_Chain Ring-Opening & Insertion Polymer_Chain->Active_Catalyst Chain Propagation

Caption: Proposed mechanism of pyrazole-enhanced Ti-catalyzed ROP of L-lactide.

Application Note: Ring-Opening Polymerization of L-Lactide

This section provides detailed protocols for the ring-opening polymerization of L-lactide using a titanium(IV) isopropoxide catalyst enhanced by this compound as a ligand.

I. Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
L-LactidePolymer Grade(e.g., Sigma-Aldrich)95-96-5Recrystallize from dry toluene before use.
Titanium(IV) isopropoxide≥97%(e.g., Sigma-Aldrich)546-68-9Handle under inert atmosphere.
This compound≥98%(e.g., Sigma-Aldrich)67460-86-0
TolueneAnhydrous, ≥99.8%(e.g., Sigma-Aldrich)108-88-3Dry over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%(e.g., Sigma-Aldrich)75-09-2Dry over molecular sieves.
MethanolACS Grade(e.g., Fisher Scientific)67-56-1For polymer precipitation.
Argon or NitrogenHigh Purity(e.g., Airgas)-For inert atmosphere.
II. Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

G A Preparation of Reagents and Glassware B Setup of Polymerization Reaction A->B C Polymerization B->C D Termination and Polymer Isolation C->D E Polymer Characterization D->E

References

Application Notes & Protocols: Leveraging 3,5-Dibromo-1H-pyrazole for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3,5-dibromo-1H-pyrazole as a versatile building block for the creation of novel heterocyclic compounds. This document provides an in-depth exploration of the chemical reactivity of this scaffold, focusing on key synthetic transformations such as palladium-catalyzed cross-coupling reactions and N-arylation. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the rationale behind experimental design to empower users to adapt and innovate.

Introduction: The Strategic Importance of this compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. This compound (CAS: 67460-86-0) has emerged as a particularly valuable starting material due to its inherent chemical versatility[4]. The two bromine atoms at the 3 and 5 positions are excellent leaving groups, rendering the molecule highly susceptible to a variety of synthetic transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions[4][5]. This allows for the precise and controlled introduction of diverse functionalities, enabling the construction of complex molecular architectures and the generation of extensive compound libraries for drug discovery and materials science applications[4][6].

The ability to sequentially or selectively functionalize the C3 and C5 positions, in addition to the N1 position of the pyrazole ring, provides a powerful platform for fine-tuning the steric and electronic properties of the target molecules. This guide will delve into the practical application of this compound in key synthetic strategies, providing detailed protocols and the underlying principles to facilitate their successful implementation in the laboratory.

Core Synthetic Strategies & Methodologies

The synthetic utility of this compound is primarily exploited through three main avenues: palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, N-arylation/N-alkylation at the pyrazole nitrogen, and subsequent cyclization reactions to build fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base[6]. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkenyl groups at the C3 and/or C5 positions[4][6].

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and good selectivity. Pre-catalysts like XPhos Pd G2 are often preferred due to their high activity at moderate temperatures[6]. Electron-rich phosphine ligands are generally more effective for challenging substrates[6].

  • Base: The base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazole via Suzuki-Miyaura Coupling

This protocol details the synthesis of a 3,5-diaryl-1H-pyrazole from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-diaryl-1H-pyrazole.

Self-Validation:

  • TLC Analysis: Compare the reaction mixture to the starting materials to confirm the consumption of this compound and the formation of a new, less polar product spot.

  • LC-MS Analysis: Confirm the presence of the desired product by its molecular weight.

  • NMR Spectroscopy: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001885
24-Methoxyphenylboronic acidXPhos Pd G2 (2)Cs₂CO₃Dioxane/H₂O901292
33-Pyridylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DMF/H₂O1102478

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K2CO3) - Pd Catalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent System inert->solvent heat Heat & Stir (e.g., 90-100°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench & Aqueous Extraction monitor->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify product product purify->product Final Product: 3,5-Diaryl-1H-pyrazole

Caption: Workflow for the synthesis of 3,5-diaryl-1H-pyrazoles.

N-Arylation and N-Alkylation Reactions

The N-H bond of the pyrazole ring provides another site for functionalization, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties, such as solubility and metabolic stability[4][7]. N-arylation is commonly achieved through Buchwald-Hartwig amination or Ullmann condensation, while N-alkylation can be performed under basic conditions with an appropriate alkyl halide.

Causality Behind Experimental Choices:

  • N-Arylation: Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope compared to the classical Ullmann condensation[8]. The choice of ligand (e.g., XPhos) is crucial for catalytic efficiency[8].

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is typically used to deprotonate the pyrazole nitrogen, forming the pyrazolide anion, which is a potent nucleophile[7].

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for these reactions as they can solvate the cation of the base without interfering with the nucleophile.

Experimental Protocol: N-Arylation of this compound

This protocol describes a general procedure for the N-arylation of this compound using an aryl halide under Buchwald-Hartwig conditions.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-aryl-3,5-dibromo-1H-pyrazole.

Self-Validation:

  • Disappearance of N-H Proton: In the ¹H NMR spectrum of the product, the characteristic broad N-H proton signal of the starting material will be absent.

  • Appearance of Aryl Protons: New signals corresponding to the protons of the newly introduced aryl group will be present in the ¹H NMR spectrum.

  • Mass Spectrometry: Confirm the molecular weight of the N-arylated product.

Diagram: N-Arylation Reaction Scheme

N_Arylation start This compound + Aryl-X reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, 110°C start->reagents product 1-Aryl-3,5-dibromo-1H-pyrazole reagents->product

Caption: General scheme for Buchwald-Hartwig N-arylation.

Cyclization Reactions for Fused Heterocycles

Functionalized pyrazoles derived from this compound can serve as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. These reactions often involve the introduction of a side chain that can undergo an intramolecular cyclization.

For instance, a 3-amino-5-substituted pyrazole can be reacted with a 1,3-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidine. The initial this compound can be converted to a 3-amino-5-aryl-1H-pyrazole via a sequence of Suzuki coupling followed by a Buchwald-Hartwig amination or a similar C-N bond-forming reaction.

Conceptual Workflow: Synthesis of a Fused Pyrazolo-pyrimidine

  • Selective Monosubstitution: Perform a Suzuki-Miyaura coupling on this compound under carefully controlled conditions (e.g., using 1 equivalent of boronic acid) to obtain 3-bromo-5-aryl-1H-pyrazole.

  • Amination: Introduce an amino group at the 3-position via a nucleophilic aromatic substitution or a palladium-catalyzed amination reaction.

  • Cyclization: React the resulting 3-amino-5-aryl-1H-pyrazole with a β-ketoester in the presence of an acid catalyst to induce cyclocondensation, yielding the pyrazolo[1,5-a]pyrimidine core.

Diagram: Conceptual Pathway to Fused Heterocycles

Fused_Heterocycle_Pathway start This compound step1 Step 1: Selective Suzuki Coupling start->step1 intermediate1 3-Bromo-5-aryl-1H-pyrazole step1->intermediate1 step2 Step 2: Amination (e.g., Buchwald-Hartwig) intermediate1->step2 intermediate2 3-Amino-5-aryl-1H-pyrazole step2->intermediate2 step3 Step 3: Cyclocondensation with β-Ketoester intermediate2->step3 product Fused Pyrazolo[1,5-a]pyrimidine step3->product

Caption: Pathway to fused pyrazolo[1,5-a]pyrimidines.

Safety & Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation[9]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its predictable reactivity at the C3, C5, and N1 positions allows for the strategic construction of complex molecules with potential applications in drug discovery and materials science. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this valuable synthon.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-dibromo-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a cornerstone in the development of pharmaceuticals, agrochemicals, and specialty materials, mastering its synthesis is critical for project success.[1] This guide provides in-depth, field-tested answers to common challenges, moving beyond simple protocols to explain the 'why' behind the 'how'.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this compound:

  • Direct Electrophilic Bromination of 1H-Pyrazole: This involves treating the starting pyrazole with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine (Br₂). While conceptually straightforward, this method can suffer from low yields (<50%) and a lack of selectivity, often producing a mixture of mono-, di-, and polybrominated isomers.[2][3]

  • Selective Debromination of 3,4,5-Tribromo-1H-pyrazole: This is a more modern and highly efficient approach. It involves the treatment of 3,4,5-tribromo-1H-pyrazole with a strong base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C). The n-BuLi selectively removes the bromine atom at the C4 position via a lithium-halogen exchange, followed by protonation during workup to yield the desired 3,5-dibromo product. This method consistently achieves high yields, often around 86%.[2][4]

Q2: What is a realistic yield to expect?

Yield is highly dependent on the chosen synthetic route.

  • For direct bromination , yields are often modest and can be inconsistent, sometimes falling below 50%.[2]

  • For the selective debromination of 3,4,5-tribromo-1H-pyrazole, a yield of 80-90% is a realistic and achievable target.[4]

Q3: Which brominating agent is best for direct bromination?

N-bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for direct bromination.[5] NBS is a solid, making it easier and safer to handle than liquid bromine. It often provides better control over the reaction and can lead to cleaner product profiles by minimizing the formation of corrosive HBr as a primary byproduct.[3]

Q4: How can I confirm the identity and purity of the final product?

A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. In ¹H NMR, you should observe a singlet for the C4 proton and a broad singlet for the N-H proton. In ¹³C NMR, you will see distinct signals for the C4 and the bromine-bearing C3/C5 carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (225.87 g/mol ) and the characteristic isotopic pattern of a dibrominated compound.[6]

  • Melting Point: A sharp melting point consistent with literature values indicates high purity.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental failures with a logical, cause-and-effect approach to get your synthesis back on track.

Problem: Persistently Low or No Product Yield

Low yield is the most common complaint in heterocyclic synthesis. A systematic approach is key to diagnosing the issue.

A: This is a common outcome for this specific reaction. Let's break down the likely causes and solutions.

  • Possible Cause 1: Over-bromination. The pyrazole ring is electron-rich and highly activated towards electrophilic substitution. The initial product, 4-bromopyrazole, is still reactive, as is the desired this compound. This can lead to the formation of 3,4,5-tribromopyrazole as a significant byproduct, consuming your starting material and desired product.

    • Solution: Carefully control the stoichiometry. Use no more than 2.0-2.2 equivalents of your brominating agent (e.g., NBS). Add the agent portion-wise at a reduced temperature (e.g., 0 °C) to maintain control over the reaction's exotherm and reactivity. Monitor the reaction closely by TLC.[5]

  • Possible Cause 2: Incorrect Reaction Conditions. The choice of solvent and temperature is critical. In highly acidic media, the pyrazole ring can be protonated, forming a pyrazolium cation. This deactivates the ring towards further electrophilic attack, potentially halting the reaction.[7][8]

    • Solution: Use an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).[5] Avoid strongly acidic conditions unless a specific protocol calls for it. Maintaining a temperature between 0 °C and room temperature is generally optimal for balancing reaction rate and selectivity.

  • Possible Cause 3: Starting Material Purity. Impurities in the initial 1H-pyrazole can interfere with the reaction.

    • Solution: Ensure your starting pyrazole is pure. If it is old or discolored, consider purifying it by recrystallization or sublimation before use.

A: This high-yield reaction is sensitive to technique. The issue almost certainly lies with the organolithium reagent or the reaction environment.

  • Possible Cause 1: Inactive n-Butyllithium. n-BuLi is extremely reactive with atmospheric moisture and oxygen. If the reagent has been improperly stored or handled, its effective concentration will be much lower than stated on the bottle.

    • Solution: Use a fresh bottle of n-BuLi or titrate the solution before use to determine its exact molarity. Always handle n-BuLi under a strictly inert atmosphere (e.g., Argon or Nitrogen) using syringe techniques.

  • Possible Cause 2: Premature Quenching. The lithium-halogen exchange is rapid, but it requires rigorously anhydrous and cold conditions. Any trace of water in the solvent (THF) or on the glassware will quench the n-BuLi before it can react with the substrate.

    • Solution: Use freshly distilled, anhydrous THF. Flame-dry all glassware under vacuum and cool it under an inert atmosphere before use. The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard) during the n-BuLi addition and stirring period to prevent side reactions.[4]

  • Possible Cause 3: Insufficient Reagent. The protocol calls for two equivalents of n-BuLi. The first equivalent deprotonates the acidic N-H of the pyrazole ring, and the second performs the crucial lithium-halogen exchange at C4. Using less than two equivalents will result in incomplete conversion.[4]

    • Solution: Ensure you are using at least 2.0 equivalents of active n-BuLi. Adding slightly more (e.g., 2.1 equivalents) can help compensate for any minor quenching.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield Observed method Which Synthetic Route? start->method direct_brom Direct Bromination (e.g., with NBS) method->direct_brom Direct debrom Debromination (n-BuLi method) method->debrom Debromination check_stoich Check Stoichiometry (>2.2 eq NBS?) direct_brom->check_stoich check_temp Check Temperature (Too high?) check_stoich->check_temp No solution_stoich Solution: Use 2.0-2.2 eq NBS, add portion-wise at 0°C. check_stoich->solution_stoich Yes check_purity Check Pyrazole Purity check_temp->check_purity No solution_temp Solution: Maintain 0°C to RT, monitor via TLC. check_temp->solution_temp Yes solution_purity Solution: Purify starting pyrazole before use. check_purity->solution_purity Yes check_buli Check n-BuLi Activity (Titrated?) debrom->check_buli check_anhydrous Check Anhydrous Conditions (Dry solvent/glassware?) check_buli->check_anhydrous Yes solution_buli Solution: Use fresh n-BuLi or titrate before use. check_buli->solution_buli No check_equiv Used >2.0 eq n-BuLi? check_anhydrous->check_equiv Yes solution_anhydrous Solution: Flame-dry glassware, use anhydrous solvent. check_anhydrous->solution_anhydrous No solution_equiv Solution: Use >2.0 eq of active n-BuLi. check_equiv->solution_equiv No

Caption: A troubleshooting decision tree for low-yield this compound synthesis.

Problem: Difficulty in Product Isolation and Purification

A: This is a common sign of impurities interrupting the crystal lattice formation.

  • Solution 1: Trituration. This is a highly effective technique for inducing crystallization and removing soluble impurities. After removing the bulk solvent via rotary evaporation, add a small amount of a non-polar solvent in which your product is poorly soluble (but the impurities are soluble), such as cold hexanes or a 1:1 mixture of diethyl ether and petroleum ether.[5] Vigorously scratch the inside of the flask with a glass rod or spatula. This mechanical agitation and the presence of a seed crystal (even microscopic ones on the scratched glass) can often induce crystallization. Filter the resulting solid.

  • Solution 2: High-Vacuum Drying. Residual solvent (like THF or DMF) can be difficult to remove and may keep your product oily. Place the crude material under a high vacuum for several hours (or overnight) to remove all volatile residues.

  • Solution 3: Purification via Column Chromatography. If trituration fails, the impurity level is likely too high. Purify the crude oil using silica gel column chromatography. Combine the pure fractions (as determined by TLC) and carefully remove the solvent. The resulting purified product should have a much higher propensity to solidify.

Data Summary and Protocols
Comparison of Synthetic Routes
ParameterDirect Bromination (with NBS)Selective Debromination (with n-BuLi)
Starting Material 1H-Pyrazole3,4,5-Tribromo-1H-pyrazole
Typical Yield 30-50%[2]80-90%[2][4]
Selectivity Moderate to PoorExcellent
Key Reagents N-Bromosuccinimide (NBS)n-Butyllithium (n-BuLi)
Temperature 0 °C to Room Temperature[5]-78 °C[4]
Pros Fewer synthetic stepsHigh yield, very clean reaction
Cons Low yield, difficult purificationRequires strictly anhydrous conditions, pyrophoric reagent
Experimental Protocol 1: Selective Debromination of 3,4,5-Tribromo-1H-pyrazole

This protocol is adapted from established high-yield procedures.[4]

Materials:

  • 3,4,5-Tribromo-1H-pyrazole (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 2.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 0.5 N Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon), add 3,4,5-tribromo-1H-pyrazole (e.g., 25 g, 82 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF (e.g., 300 mL) and stir to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add n-BuLi (2.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for an additional 30 minutes. The reaction can be monitored by TLC if desired (quench a small aliquot with MeOH before spotting).

  • Quenching: At -78 °C, slowly add a mixture of MeOH and THF (e.g., 2:3, 125 mL) to quench the reaction.

  • Warm-up: Allow the reaction to gradually warm to room temperature over approximately 1.5 hours.

  • Workup:

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Dilute the residue with diethyl ether (e.g., 600 mL).

    • Wash the organic layer sequentially with 0.5 N HCl (e.g., 60 mL) and brine (e.g., 75 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The resulting residue is typically the desired this compound in high purity (yield ~86%).[4] Further purification is usually not necessary but can be done by recrystallization from an appropriate solvent system if needed.

Reaction Mechanism: Electrophilic Bromination of Pyrazole

The bromination of pyrazole proceeds via a classic electrophilic aromatic substitution mechanism. The C4 position is generally the most electron-rich and thus the most susceptible to initial attack.

Caption: Simplified mechanism for the electrophilic bromination of pyrazole at the C4 position.

References

Technical Support Center: Synthesis of 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dibromo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the successful and efficient synthesis of your target compound. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.

Troubleshooting Guide: Navigating the Synthesis of this compound

The synthesis of this compound, while conceptually straightforward, is often complicated by a series of potential side reactions that can impact yield, purity, and downstream applications. This section provides a detailed, question-and-answer-style troubleshooting guide to address the most common issues encountered during its preparation.

Issue 1: Low Yield of the Desired this compound with a Mixture of Brominated Byproducts

Question: My reaction has resulted in a low yield of the target this compound, and my analytical data (NMR, LC-MS) indicates the presence of multiple other brominated species. What are these byproducts and how can I improve the selectivity of my reaction?

Answer: This is the most common challenge in the synthesis of this compound. The primary cause is the lack of complete regioselectivity in the electrophilic bromination of the pyrazole ring. The C4 position of the pyrazole ring is highly activated and is often the site of initial bromination.[1][2]

Common Byproducts:

  • 4-bromo-1H-pyrazole: The product of mono-bromination.

  • 3,4-dibromo-1H-pyrazole & 4,5-dibromo-1H-pyrazole: Isomeric dibrominated products.

  • 3,4,5-tribromo-1H-pyrazole: The result of over-bromination.[3]

Causality and Mechanistic Insight:

The electrophilic substitution on the pyrazole ring proceeds via a Wheland intermediate. The stability of this intermediate dictates the position of substitution. The attack at the C4 position leads to a more stable intermediate compared to attack at C3 or C5, thus making it the kinetically favored product.[2][4]

Workflow for Improving Selectivity:

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as it provides a slower, more controlled release of the electrophilic bromine species, which can improve selectivity.[5]

  • Stoichiometry is Critical: Carefully control the stoichiometry of the brominating agent. Using a slight excess (around 2.0-2.2 equivalents) is often necessary to drive the reaction to the dibrominated product, but a large excess will lead to over-bromination.

  • Reaction Temperature: Perform the reaction at a low temperature (0 °C to room temperature) to minimize over-bromination and other side reactions.[5]

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents like dichloromethane (DCM) or chloroform are commonly used.

Issue 2: My Product is Contaminated with 3,4,5-tribromo-1H-pyrazole

Question: My final product is significantly contaminated with 3,4,5-tribromo-1H-pyrazole. How can I avoid its formation and how do I remove it from my product?

Answer: The formation of 3,4,5-tribromo-1H-pyrazole is a clear indication of over-bromination. This occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used.

Preventative Measures:

  • Precise Stoichiometry: Use no more than 2.2 equivalents of your brominating agent.

  • Controlled Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel to maintain a low concentration in the reaction mixture.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to quench the reaction once the starting material is consumed and before significant formation of the tribrominated product occurs.

Purification Strategy:

Separation of this compound from 3,4,5-tribromo-1H-pyrazole can be achieved by:

  • Column Chromatography: A carefully optimized silica gel column chromatography can separate the two compounds. The tribrominated product is less polar and will typically elute first.

  • Recrystallization: Recrystallization from a suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, can be effective. The desired this compound is generally less soluble and will crystallize out, leaving the more soluble tribrominated impurity in the mother liquor.

Issue 3: Difficulty in Separating Isomeric Dibromopyrazoles

Question: I have a mixture of dibrominated pyrazoles and I am struggling to isolate the pure 3,5-isomer. What are the best methods for purification?

Answer: The separation of this compound from its 3,4- and 4,5-isomers is challenging due to their similar polarities and physical properties.

Optimized Purification Protocols:

  • Column Chromatography: This is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective. The elution order will depend on the specific isomers present, but typically the less polar isomers will elute first.

  • Recrystallization: This can be a highly effective technique if an appropriate solvent system is identified.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/water, toluene/hexane, dichloromethane/hexane) to find a system where the desired 3,5-isomer has significantly lower solubility than the other isomers at a lower temperature.

Analytical Characterization to Confirm Isomer Identity:

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between the isomers. The chemical shifts and coupling patterns of the ring protons and carbons are unique for each isomer.[6][7][8]

Compound¹H NMR (approx. ppm)¹³C NMR (approx. ppm)
This compound ~6.5 (s, 1H, H4)C3/C5 ~130, C4 ~98
3,4-dibromo-1H-pyrazole ~7.6 (s, 1H, H5)C3 ~125, C4 ~95, C5 ~135
4,5-dibromo-1H-pyrazole ~7.7 (s, 1H, H3)C3 ~130, C4 ~95, C5 ~120

Note: Exact chemical shifts can vary depending on the solvent and other factors.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound with high purity?

A1: A robust and scalable method involves the selective debromination of 3,4,5-tribromo-1H-pyrazole using n-butyllithium at low temperatures (-78 °C).[9] This method offers high yields and excellent regioselectivity for the 3,5-dibromo isomer.

Q2: Can I use other brominating agents besides Br₂ and NBS?

A2: Yes, other brominating agents such as dibromoisocyanuric acid (DBI) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used. These reagents can sometimes offer advantages in terms of handling and reactivity, but a thorough optimization of reaction conditions is necessary.

Q3: My reaction seems to stall and I have a significant amount of unreacted starting material. What could be the cause?

A3: Incomplete reactions can be due to several factors:

  • Insufficient Brominating Agent: Ensure you are using at least 2.0 equivalents of the brominating agent.

  • Deactivated Brominating Agent: NBS can degrade over time, especially if not stored properly. Use freshly opened or purified NBS.

  • Low Reaction Temperature: While low temperatures are good for selectivity, the reaction rate may be too slow. If the reaction is not progressing, consider slowly warming the reaction to room temperature.

Q4: Are there any safety precautions I should be aware of when working with bromine or N-bromosuccinimide?

A4: Both bromine and NBS are hazardous materials and should be handled with appropriate safety precautions.

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of the powder and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

Visualizing Reaction Pathways

To better understand the synthetic landscape, the following diagrams illustrate the desired reaction and the formation of common side products.

G cluster_0 Desired Pathway cluster_1 Side Reactions cluster_2 Over-bromination 1H-Pyrazole 1H-Pyrazole This compound This compound 1H-Pyrazole->this compound + 2 Br+ 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole 1H-Pyrazole->4-bromo-1H-pyrazole + 1 Br+ 3,4,5-tribromo-1H-pyrazole 3,4,5-tribromo-1H-pyrazole This compound->3,4,5-tribromo-1H-pyrazole + 1 Br+ 3,4-dibromo-1H-pyrazole 3,4-dibromo-1H-pyrazole 4-bromo-1H-pyrazole->3,4-dibromo-1H-pyrazole + 1 Br+ 4,5-dibromo-1H-pyrazole 4,5-dibromo-1H-pyrazole 4-bromo-1H-pyrazole->4,5-dibromo-1H-pyrazole + 1 Br+ 3,4-dibromo-1H-pyrazole->3,4,5-tribromo-1H-pyrazole + 1 Br+ 4,5-dibromo-1H-pyrazole->3,4,5-tribromo-1H-pyrazole + 1 Br+

Caption: Reaction pathways in the bromination of 1H-pyrazole.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination with N-Bromosuccinimide

This protocol is adapted from established procedures for the bromination of pyrazoles.[5]

Materials:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

References

Technical Support Center: Purification of 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,5-dibromo-1H-pyrazole. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this versatile synthetic building block.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the quality of the final products. The primary challenges in the purification of this compound often stem from the presence of closely related impurities, including unreacted starting materials, regioisomers, and byproducts from the synthetic route.

Common synthetic pathways to this compound, such as the debromination of 3,4,5-tribromo-1H-pyrazole, can lead to a mixture of brominated pyrazoles that are challenging to separate due to their similar polarities.[1] This guide will focus on two primary purification techniques: recrystallization and column chromatography, providing detailed protocols and troubleshooting strategies for each.

Purity Assessment: The First Step

Before attempting any purification, it is essential to assess the purity of the crude this compound. This will help in selecting the most appropriate purification strategy and in monitoring the progress of the purification.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and any structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

PropertyValueSource
Molecular Formula C₃H₂Br₂N₂PubChem[2]
Molecular Weight 225.87 g/mol PubChem[2]
CAS Number 67460-86-0PubChem[2]
Appearance SolidSigma-Aldrich[3]

Purification Technique 1: Recrystallization

Recrystallization is often the first choice for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly, causing the desired compound to crystallize out while the impurities remain in the solution.

Troubleshooting Recrystallization

Q1: My compound is not dissolving in the hot solvent.

A1: This indicates that the chosen solvent is not suitable. You may need to select a more polar solvent or a solvent mixture. If you are using a solvent pair, you may need to increase the proportion of the more soluble solvent.

Q2: My compound "oils out" instead of crystallizing.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To remedy this, try using a lower boiling point solvent, or add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. Slowing down the cooling rate can also help.

Q3: No crystals are forming upon cooling.

A3: This is a common issue and can be due to several factors:

  • Too much solvent: If the solution is too dilute, the compound will remain in solution even at low temperatures. Try evaporating some of the solvent to concentrate the solution.

  • Supersaturation: The solution may need a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Insufficient cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.

Q4: The purity of my compound has not improved after recrystallization.

A4: This suggests that the impurities have similar solubility properties to your desired product in the chosen solvent. You may need to try a different solvent or solvent system. Alternatively, column chromatography may be a more effective purification method.

Step-by-Step Recrystallization Protocol (General Method)

This is a general protocol that can be adapted for this compound. The ideal solvent or solvent system should be determined experimentally on a small scale. A good starting point for halogenated heterocycles is a mixed solvent system such as ethanol/water or hexane/ethyl acetate.

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. If the compound dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube. If the compound dissolves when hot but precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Decoloration (Optional): If the solution is colored, and the pure compound is known to be colorless, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Purification Technique 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures of compounds with similar polarities.

Troubleshooting Column Chromatography

Q1: My compounds are not separating on the column.

A1: This indicates that the chosen eluent system is not optimal. If the compounds are moving too quickly (high Rf values on TLC), the eluent is too polar. If they are not moving at all (low Rf values), the eluent is not polar enough. You will need to adjust the polarity of the eluent system.

Q2: The bands on my column are broad and diffuse.

A2: Broad bands can be caused by several factors:

  • Poor column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Overloading the column: Using too much crude material for the amount of silica gel will result in poor separation.

  • Inappropriate solvent for loading: Dissolving the sample in a solvent that is too polar can cause band broadening. It is best to dissolve the sample in the eluent or a less polar solvent.

Q3: My product is not eluting from the column.

A3: If your product is not coming off the column, the eluent is likely not polar enough. Gradually increase the polarity of the eluent to encourage your compound to move down the column.

Step-by-Step Column Chromatography Protocol

This protocol provides a general guideline for the purification of this compound by column chromatography. The optimal eluent system should be determined by TLC analysis first. A good starting point is a mixture of hexane and ethyl acetate.

  • TLC Analysis: Develop a TLC plate of the crude material in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to find an eluent system that gives the desired product an Rf value between 0.2 and 0.4, with good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent like dichloromethane). Carefully apply the sample to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Process

Caption: Decision workflow for the purification of this compound.

Identifying Potential Impurities

Caption: Potential impurities from the synthesis of this compound.

References

Technical Support Center: Optimizing Heck Reaction Conditions for 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of pyrazole-based compounds. This guide provides an in-depth technical resource for optimizing the Heck reaction with 3,5-dibromo-1H-pyrazole, a versatile building block in medicinal chemistry and materials science.[1] Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established organometallic principles and field-proven insights.

Introduction: The Challenge of Functionalizing this compound via the Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[2] However, applying this reaction to N-heterocyclic substrates like this compound presents unique challenges. The electron-deficient nature of the pyrazole ring and the presence of two bromine atoms necessitate carefully optimized conditions to achieve high yields and control selectivity (mono- vs. di-vinylation). Furthermore, the acidic N-H proton can interact with the catalyst or base, adding another layer of complexity to the reaction design. This guide will help you navigate these challenges to achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My Heck reaction with this compound is showing low or no conversion. What are the primary factors to investigate?

Low reactivity is a common hurdle, often stemming from catalyst deactivation or suboptimal reaction parameters. Here’s a systematic approach to troubleshooting:

  • Catalyst System Integrity:

    • Palladium Precatalyst: Ensure you are using a high-quality palladium source. Palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are common choices. Pd(II) precatalysts require in situ reduction to the active Pd(0) species, a step that can sometimes be inefficient.[3]

    • Ligand Choice: The selection of the ligand is critical when working with electron-deficient N-heterocycles. The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. To mitigate this, consider using bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or adamantyl-based phosphines.[4] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives to phosphine ligands, as they form highly stable and active catalysts.[5]

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure that your solvent is thoroughly degassed and the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). The appearance of a black precipitate ("palladium black") is a common sign of catalyst decomposition due to oxidation.

  • Reaction Parameters:

    • Temperature: Heck reactions with electron-deficient aryl bromides often require elevated temperatures to facilitate oxidative addition. A starting point of 100-120 °C is reasonable. However, excessively high temperatures can accelerate catalyst decomposition.

    • Solvent: The choice of solvent can significantly impact reaction outcomes. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used. In some cases, less coordinating solvents might be beneficial to facilitate alkene coordination to the palladium center.[7]

    • Base Selection: A suitable base is required to neutralize the hydrogen halide produced during the catalytic cycle. For substrates with an acidic N-H proton, the choice of base is even more critical. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be effective. Organic bases such as triethylamine (Et₃N) are also widely used. The base should be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions.

Q2: I am observing the formation of palladium black in my reaction. How can I prevent this?

The formation of palladium black indicates the precipitation of inactive, elemental palladium and is a primary cause of stalled reactions.

  • Causes and Solutions:

    • Oxygen Contamination: As mentioned, rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

    • High Temperatures: If you suspect thermal decomposition, try lowering the reaction temperature. This may require longer reaction times but can preserve the catalyst's activity.

    • Ligand Stability: The phosphine ligand itself may be degrading at high temperatures. Consider more robust ligands like bulky biarylphosphines (e.g., XPhos, SPhos) or NHCs.

    • Incomplete Reduction of Pd(II): If using a Pd(II) precatalyst, ensure your conditions promote efficient reduction to Pd(0). The phosphine ligand often serves as the reductant.

Q3: How can I control the selectivity between mono- and di-vinylation of this compound?

Controlling the extent of the reaction is key to selectively synthesizing either the mono- or di-substituted product.

  • For Mono-vinylation:

    • Stoichiometry: Use a limited amount of the alkene (e.g., 1.0-1.2 equivalents relative to the dibromopyrazole).

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also help to slow down the second coupling.

    • Catalyst Loading: Using a lower catalyst loading may favor the mono-vinylation product.

  • For Di-vinylation:

    • Stoichiometry: Use an excess of the alkene (e.g., 2.2-3.0 equivalents).

    • Reaction Time and Temperature: Higher temperatures and longer reaction times will be necessary to drive the reaction to completion.

    • Catalyst System: A highly active and stable catalyst system is required for the more challenging second Heck coupling. Double Heck reactions on similar dihalogenated heterocycles have been successfully performed.[8][9][10]

Q4: The N-H proton on my pyrazole seems to be interfering with the reaction. Should I protect it?

The acidic N-H proton can be deprotonated by the base, potentially leading to a charged species that might affect catalyst activity or solubility.

  • Unprotected Approach:

    • Base Selection: Using a base that can deprotonate the N-H pyrazole without negatively impacting the catalytic cycle is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good choices. The amount of base may need to be increased to account for both the HX generated and the deprotonation of the pyrazole.

  • N-Protection Strategy:

    • Benefits: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, THP, or a simple alkyl group) can prevent complications arising from the acidic proton. This can lead to cleaner reactions and more consistent results. For example, in the synthesis of Axitinib, an N-protected dibromoindazole was used for a selective Heck reaction.[11]

    • Considerations: The protecting group must be stable to the Heck reaction conditions and easily removable afterward if the N-H functionality is desired in the final product.

Experimental Protocols

Below are suggested starting protocols for the Heck reaction of this compound. These should be optimized for each specific alkene and desired outcome.

Protocol 1: Mono-vinylation with Styrene
ComponentAmount (mmol)Equivalents
This compound1.01.0
Styrene1.21.2
Pd(OAc)₂0.020.02
P(o-tolyl)₃0.040.04
K₂CO₃2.52.5
Anhydrous DMF5 mL-

Procedure:

  • To a dry, oven-baked flask, add this compound, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF and styrene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon consumption of the starting material and formation of the mono-substituted product, cool the reaction to room temperature.

  • Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Di-vinylation with n-Butyl Acrylate
ComponentAmount (mmol)Equivalents
This compound1.01.0
n-Butyl Acrylate2.52.5
Pd(OAc)₂0.050.05
PPh₃0.100.10
Et₃N3.03.0
Anhydrous NMP5 mL-

Procedure:

  • Follow the setup procedure as described in Protocol 1, using the reagents listed in the table above.

  • Heat the reaction mixture to 120-130 °C.

  • Allow the reaction to proceed for 12-24 hours, or until TLC analysis indicates the completion of the di-substitution.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizing the Heck Reaction and Troubleshooting

The Heck Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pd2_alkene_complex [Ar-Pd(II)-X(L)₂(alkene)] alkene_coordination->pd2_alkene_complex migratory_insertion Migratory Insertion pd2_alkene_complex->migratory_insertion alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [HPd(II)X(L)₂] + Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination reductive_elimination->pd0 Troubleshooting_Workflow start Low or No Conversion q1 Is Palladium Black observed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Improve inert atmosphere Lower reaction temperature Use more robust ligand (e.g., NHC) a1_yes->sol1 q2 Are starting materials pure? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst system optimal? a2_yes->q3 sol2 Purify starting materials Check solvent quality (anhydrous) a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are reaction parameters suitable? a3_yes->q4 sol3 Screen different Pd sources Screen bulky, electron-rich ligands Optimize Pd:Ligand ratio a3_no->sol3 sol4 Increase temperature Screen solvents (DMF, NMP, Dioxane) Screen bases (K₂CO₃, Cs₂CO₃, Et₃N) q4->sol4

References

Technical Support Center: Methodologies for Preventing N-H Side Reactions of 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3,5-dibromo-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this versatile building block. The inherent reactivity of the pyrazole N-H bond often presents a significant challenge, leading to undesired side reactions that can complicate syntheses, reduce yields, and make purification difficult.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you anticipate and overcome these challenges. Our approach is grounded in mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common N-H Side Reactions

This section addresses specific issues you may encounter during your experiments, offering a diagnostic workflow and validated solutions.

Issue 1: Unwanted N-Alkylation During C-Br Functionalization

Scenario: You are attempting a C-C coupling reaction (e.g., Suzuki, Sonogashira) or a C-N coupling (e.g., Buchwald-Hartwig) on this compound using an alkyl halide or a reagent with an alkyl component, and you observe a significant amount of an N-alkylated byproduct alongside your desired C-substituted product.

Root Cause Analysis: The pyrazole N-H proton is acidic and can be deprotonated by the base used in the coupling reaction (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). The resulting pyrazolide anion is a potent nucleophile that can compete with the organometallic catalytic cycle, attacking the alkyl halide electrophile. This is particularly problematic with more reactive alkyl halides (e.g., methyl iodide, benzyl bromide).

Diagnostic Workflow:

  • Reaction Monitoring: Use TLC or LC-MS to track the appearance of a new, often less polar, spot corresponding to the N-alkylated byproduct.

  • Mass Spectrometry: Confirm the mass of the byproduct corresponds to the starting pyrazole plus the mass of the alkyl group minus a proton.

  • NMR Spectroscopy: In the ¹H NMR of the crude product, look for the disappearance of the broad N-H signal (often >13 ppm) and the appearance of new signals corresponding to the N-alkyl group.

Solutions and Preventative Measures:

  • Protect the N-H Group: This is the most robust strategy. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under acidic conditions that are orthogonal to many coupling reactions.[1]

  • Optimize Reaction Conditions:

    • Choice of Base: A weaker, non-nucleophilic base may reduce the concentration of the pyrazolide anion. However, this can also slow down your desired coupling reaction.

    • Steric Hindrance: If possible, using a bulkier base or solvent may sterically disfavor the approach of the pyrazolide to the electrophile.

Issue 2: Competing N-Arylation in Palladium-Catalyzed Cross-Coupling Reactions

Scenario: During a Suzuki-Miyaura or Buchwald-Hartwig reaction intended to form a C-aryl or C-amino bond, you isolate a significant amount of the N-arylated 3,5-dibromopyrazole.

Root Cause Analysis: Unprotected N-H groups in nitrogen-rich heterocycles are known to inhibit palladium catalysts and can lead to N-arylation side products.[2] The pyrazolide anion, formed under basic conditions, can participate in the catalytic cycle, leading to the formation of a C-N bond at the pyrazole nitrogen instead of the desired C-C or C-N bond at the carbon.

Diagnostic Workflow:

  • LC-MS Analysis: Identify a byproduct with a mass corresponding to the addition of the aryl group to the starting 3,5-dibromopyrazole.

  • NMR Analysis: The N-H proton signal will be absent in the byproduct, and new aromatic signals corresponding to the N-aryl group will be present. NOE experiments can confirm the spatial proximity of the new aryl group to the pyrazole ring protons.

Solutions and Preventative Measures:

  • N-H Protection: This is the most effective solution. Protecting groups prevent the formation of the reactive pyrazolide anion. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful as it is stable to many cross-coupling conditions and can be removed with fluoride sources or acid.[3]

  • Ligand and Catalyst Selection: For unprotected substrates, specific ligand systems have been developed to favor C-C or C-N coupling over N-arylation. For example, the use of bulky, electron-rich phosphine ligands like XPhos can sometimes promote the desired reactivity.[3][4]

  • Reaction Optimization: Lowering the reaction temperature or using a less coordinating solvent might disfavor the N-arylation pathway, although this may require longer reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose protecting group for the N-H of this compound?

A: There is no single "best" protecting group, as the optimal choice depends on the planned downstream chemistry. However, the tert-butyloxycarbonyl (Boc) group is an excellent starting point for many applications.[1][5] It is easily introduced using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine or DMAP. The Boc group is stable to a wide range of non-acidic conditions, including many palladium-catalyzed cross-coupling reactions, and it is readily removed with acids like trifluoroacetic acid (TFA) or HCl in dioxane.[1][6]

Q2: I need to perform a reaction under strongly basic conditions (e.g., using n-BuLi). Which protecting group should I use?

A: For reactions involving strong bases or organolithium reagents, a more robust protecting group is required. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a suitable choice. It is stable to strong bases and nucleophiles. Deprotection is typically achieved using fluoride reagents (e.g., TBAF) or strong acid.[3] Another option is a simple benzyl (Bn) group , which is stable to bases and many other reagents but requires hydrogenolysis for removal.

Q3: Can I selectively functionalize the C-4 position without protecting the N-H group?

A: Yes, this is often possible. The C-4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[7] Reactions like halogenation (e.g., with NBS or NIS), nitration, or Friedel-Crafts acylation can often be performed on the unprotected pyrazole under acidic or neutral conditions that do not significantly affect the N-H bond. However, it is crucial to carefully screen conditions, as some Lewis acids used in Friedel-Crafts reactions can coordinate to the pyrazole nitrogens.

Q4: My Suzuki-Miyaura coupling on unprotected this compound is giving low yields and a complex mixture of products. What's happening?

A: The unprotected N-H group is likely the culprit. Nitrogen-rich heterocycles can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[2] Additionally, as discussed in the troubleshooting guide, the pyrazolide anion formed under the basic reaction conditions can lead to N-arylation side products. The most reliable solution is to protect the N-H group before attempting the coupling reaction.

Data & Protocols

Table 1: Comparison of Common N-H Protecting Groups for Pyrazoles
Protecting GroupAbbreviationTypical Introduction ConditionsStabilityTypical Deprotection Conditions
tert-ButoxycarbonylBoc(Boc)₂O, Et₃N or DMAP, CH₂Cl₂Stable to base, nucleophiles, hydrogenation. Labile to acid.TFA in CH₂Cl₂; or HCl in dioxane/MeOH.[1][6]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH, DMFStable to acid (mild), base, organometallics.TBAF in THF; or strong acid (e.g., HCl).[3]
BenzylBnBnBr, K₂CO₃, Acetone or DMFStable to acid, base, organometallics.H₂, Pd/C (Hydrogenolysis).
TetrahydropyranylTHPDHP, p-TsOH (cat.), CH₂Cl₂Stable to base, nucleophiles. Labile to acid.Dilute aqueous acid (e.g., HCl, AcOH).
Protocol 1: Boc Protection of this compound

This protocol is a standard procedure for the installation of the Boc protecting group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in CH₂Cl₂.

  • Add Et₃N (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

  • Add (Boc)₂O (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) if necessary.

Protocol 2: Acidic Deprotection of Boc-3,5-dibromopyrazole

This protocol describes the removal of the Boc group to regenerate the free N-H pyrazole.

Materials:

  • N-Boc-3,5-dibromopyrazole

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure (using TFA):

  • Dissolve the N-Boc-3,5-dibromopyrazole (1.0 eq) in CH₂Cl₂.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete deprotection (typically 1-2 hours).

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (caution: CO₂ evolution).

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the deprotected this compound.

Caution: The tert-butyl cation generated during deprotection can be a source of byproducts via alkylation of nucleophilic sites. If your substrate is sensitive, consider adding a scavenger like anisole or thioanisole.[6]

Visualizing the Strategy: A Decision Workflow

The choice of whether to protect the N-H group is a critical decision in the synthetic design. The following diagram illustrates a logical workflow to guide this decision.

G start Start: Functionalization of This compound q1 Are reaction conditions basic or nucleophilic? start->q1 q2 Is an electrophile present that can react with N-H (e.g., alkyl/aryl halide)? q1->q2 Yes q3 Is the reaction an electrophilic substitution at C-4? q1->q3 No (Acidic/Neutral) protect Protect N-H Group (e.g., Boc, SEM) q2->protect Yes no_protect Proceed with Unprotected N-H (Careful condition screening) q2->no_protect No q3->q1 No q3->no_protect Yes

Caption: Decision workflow for N-H protection strategy.

References

Challenges in the scale-up synthesis of 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 3,5-dibromo-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Overview of Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, presents several challenges, particularly during scale-up. These challenges often revolve around regioselectivity, reaction control, product isolation, and safety. The pyrazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.[1] However, this high reactivity can also lead to over-bromination and the formation of undesired isomers.[1] Furthermore, the use of hazardous reagents like elemental bromine necessitates stringent safety protocols.[2][3]

This guide will focus on the prevalent synthetic strategies and provide practical solutions to overcome the hurdles associated with them.

Common Synthetic Approaches:
  • Direct Bromination of 1H-Pyrazole: While direct bromination is a common method, controlling the reaction to achieve the desired 3,5-disubstituted product without the formation of 3,4,5-tribromo-1H-pyrazole can be difficult.[4]

  • Debromination of 3,4,5-tribromo-1H-pyrazole: This method offers a more controlled approach to obtaining the 3,5-dibromo isomer by selectively removing the bromine atom at the 4-position.[4][5]

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound in Direct Bromination

Question: My direct bromination of 1H-pyrazole is resulting in a low yield of the desired 3,5-dibromo product, with a significant amount of starting material and a mixture of other brominated species. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the direct bromination of pyrazole are often multifactorial, stemming from the high reactivity of the pyrazole ring.[1]

Probable Causes:

  • Sub-optimal Reaction Temperature: Higher temperatures can lead to increased rates of side reactions, including over-bromination.

  • Incorrect Stoichiometry of Bromine: An excess of bromine will inevitably lead to the formation of the tribromo- and other polybrominated pyrazoles.

  • Inefficient Mixing: Poor mixing can create localized areas of high bromine concentration, promoting over-bromination.

  • Solvent Effects: The choice of solvent can influence the reactivity of both the pyrazole and the brominating agent.

Solutions and Scientific Rationale:

Parameter Recommendation Causality
Temperature Maintain a low reaction temperature, typically between 0°C and room temperature.Lowering the temperature decreases the reaction rate, allowing for better control over the electrophilic aromatic substitution and minimizing over-bromination.
Bromine Addition Add the brominating agent (e.g., liquid bromine or a solution of bromine in a suitable solvent) dropwise to the pyrazole solution.Slow, controlled addition ensures that the bromine concentration remains low throughout the reaction, favoring the desired disubstitution over further bromination.
Stirring Ensure vigorous and efficient stirring throughout the reaction.Homogeneous mixing prevents localized high concentrations of the brominating agent, leading to a more uniform product distribution.
Solvent Use a solvent that can moderate the reactivity, such as acetic acid or a chlorinated solvent.The solvent can solvate the reacting species and influence the reaction pathway. Acetic acid, for instance, can protonate the pyrazole, slightly deactivating the ring towards further substitution.
Issue 2: Incomplete Debromination of 3,4,5-tribromo-1H-pyrazole

Question: I am attempting to synthesize this compound by debrominating 3,4,5-tribromo-1H-pyrazole with n-butyllithium, but the reaction is incomplete, leaving a significant amount of starting material. How can I drive the reaction to completion?

Answer:

The selective debromination at the 4-position of 3,4,5-tribromo-1H-pyrazole relies on the precise control of organolithium chemistry.[4][5]

Probable Causes:

  • Insufficient n-Butyllithium: An inadequate amount of n-butyllithium will result in incomplete reaction.

  • Deactivation of n-Butyllithium: Moisture or other protic impurities in the reaction setup can quench the highly reactive n-butyllithium.

  • Low Reaction Temperature: While low temperatures are necessary to control the reaction, temperatures that are too low may slow the reaction rate excessively.

Solutions and Scientific Rationale:

Parameter Recommendation Causality
n-BuLi Stoichiometry Use a slight excess of n-butyllithium (typically 1.1 to 1.2 equivalents).Ensuring a molar excess of the reagent will help to drive the reaction to completion and account for any minor quenching.
Anhydrous Conditions Use oven-dried glassware and anhydrous solvents (e.g., dry THF). Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).n-Butyllithium is a strong base and will react readily with water. Strict anhydrous conditions are crucial to maintain its reactivity.
Temperature Control Maintain the reaction temperature at -78°C (dry ice/acetone bath) during the addition of n-butyllithium and then allow the reaction to slowly warm.[4][5]The initial low temperature controls the exothermic reaction. Allowing the mixture to warm slightly can help to ensure the reaction goes to completion.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.This allows for the determination of the reaction endpoint and ensures that the reaction is not quenched prematurely.
Issue 3: Difficulty in Purifying the Final Product

Question: After my synthesis, I am struggling to purify this compound from the reaction byproducts. What are the most effective purification techniques?

Answer:

Effective purification is critical to obtaining a high-purity product. The choice of method depends on the nature of the impurities.

Probable Causes of Impurities:

  • Over-bromination: Presence of 3,4,5-tribromo-1H-pyrazole.

  • Incomplete Reaction: Presence of starting materials (1H-pyrazole or 3,4,5-tribromo-1H-pyrazole).

  • Isomeric Byproducts: Formation of other dibrominated pyrazole isomers.

Recommended Purification Methods:

Method Description When to Use
Recrystallization Dissolve the crude product in a hot solvent in which it has high solubility, and then allow it to cool slowly to form crystals.This is an effective method for removing small amounts of impurities that have different solubility profiles.
Column Chromatography Separate the components of the mixture based on their differential adsorption onto a stationary phase (e.g., silica gel).[1]This is a highly effective method for separating compounds with similar polarities, such as isomeric byproducts.
Acid-Base Extraction Exploit the acidic nature of the pyrazole N-H to separate it from non-acidic impurities.This can be useful for removing non-polar organic impurities. Dissolve the crude mixture in an organic solvent and extract with an aqueous base. The desired product will move to the aqueous layer as its salt. Acidifying the aqueous layer will precipitate the pure product.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the pyrazole N-H in the bromination reaction?

The N-H proton of the pyrazole ring is acidic. Under basic or neutral conditions, the pyrazole exists in its neutral form, which is highly activated towards electrophilic substitution. In strongly acidic media, the pyrazole can be protonated to form the pyrazolium cation, which deactivates the ring towards electrophilic attack.[6]

Q2: Are there safer alternatives to using elemental bromine?

Yes, N-Bromosuccinimide (NBS) is a milder and safer brominating agent that can be used as an alternative to liquid bromine.[1][7] It is a crystalline solid that is easier to handle.[7]

Q3: How does the regioselectivity of pyrazole bromination work?

Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position.[8][9] This is due to the greater resonance stabilization of the Wheland intermediate formed upon attack at this position.[10][11] To achieve 3,5-dibromination, the C4 position is often blocked, or reaction conditions are controlled to favor disubstitution.

Q4: What are the primary safety concerns when working with bromine?

Bromine is a highly corrosive and toxic substance.[2][12] It can cause severe burns upon skin contact and is toxic if inhaled.[13][14] All manipulations involving bromine should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.[3][12]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material and, if available, the product standard, you can visualize the consumption of the starting material and the formation of the product.

IV. Experimental Protocols & Visualizations

Protocol 1: Direct Bromination of 1H-Pyrazole

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 1H-Pyrazole

  • Bromine

  • Acetic Acid

  • Sodium thiosulfate (for quenching)

  • Sodium bicarbonate (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve 1H-pyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred pyrazole solution over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the key decision points and workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Strategy cluster_purification Purification Start Start: 1H-Pyrazole Direct_Bromination Direct Bromination (Br2, Acetic Acid) Start->Direct_Bromination Tribromination Exhaustive Bromination Start->Tribromination Target_Product This compound Direct_Bromination->Target_Product Tribromo_Intermediate 3,4,5-Tribromo-1H-pyrazole Tribromination->Tribromo_Intermediate Debromination Selective Debromination (n-BuLi, -78°C) Debromination->Target_Product Tribromo_Intermediate->Debromination Crude_Product Crude Product Target_Product->Crude_Product Work-up Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Purification_Issue Purification Difficulty Start->Purification_Issue Check_Temp Was Temperature Controlled? Low_Yield->Check_Temp Check_Reagent_Activity Is Reagent Active? Incomplete_Reaction->Check_Reagent_Activity Identify_Impurity Identify Main Impurity (TLC, NMR) Purification_Issue->Identify_Impurity Check_Stoich Was Stoichiometry Correct? Check_Temp->Check_Stoich Yes Optimize_Temp Optimize Temperature (e.g., 0°C) Check_Temp->Optimize_Temp No Adjust_Stoich Adjust Reagent Amount Check_Stoich->Adjust_Stoich No Check_Anhydrous Were Conditions Anhydrous? Check_Reagent_Activity->Check_Anhydrous Yes Use_Fresh_Reagent Use Fresh/Titrated Reagent Check_Reagent_Activity->Use_Fresh_Reagent No Ensure_Dry_Setup Dry Glassware/Solvents Check_Anhydrous->Ensure_Dry_Setup No Choose_Method Choose Purification Method Identify_Impurity->Choose_Method Recrystallize Recrystallization Choose_Method->Recrystallize Different Solubility Column_Chromo Column Chromatography Choose_Method->Column_Chromo Similar Polarity

Caption: A decision tree for troubleshooting the synthesis of this compound.

V. References

  • Smolecule. (2023, August 18). Buy this compound | 67460-86-0.

  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

  • ChemicalBook. (n.d.). This compound synthesis.

  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.

  • YouTube. (2024, June 7). Bromination safety.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole.

  • ConnectSci. (n.d.). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry.

  • Canadian Science Publishing. (n.d.). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives.

  • ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.

  • ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.

  • Reddit. (2022, June 4). Regioselectivity of pyrazole bromination. r/chemhelp.

  • ECHEMI. (n.d.). Regioselectivity of pyrazole bromination.

  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS.

  • DTIC. (n.d.). The Bromination of Pyrazabole.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of this compound for Synthesis.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • BLD Pharm. (n.d.). 67460-86-0|this compound.

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.

  • Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES.

  • ResearchGate. (2025, September 2). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review).

  • ChemicalBook. (2025, March 12). This compound | 67460-86-0.

  • BenchChem. (n.d.). Overcoming over-bromination in pyrrole synthesis.

  • Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.

  • Sigma-Aldrich. (n.d.). This compound | 67460-86-0.

  • BenchChem. (n.d.). Thermal Stability of 1,2-Dibromopyrene Derivatives: A Technical Guide.

  • Fisher Scientific. (n.d.). eMolecules this compound | 67460-86-0 | MFCD00159645 | 1g.

  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

  • NIH. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.

  • BLDpharm. (n.d.). 1361019-05-7|3,5-Dibromo-1-methyl-1H-pyrazole.

  • PubChem. (n.d.). This compound | C3H2Br2N2 | CID 13708000.

  • ACS Publications. (2023, September 14). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.

  • Wit Pharma. (n.d.). This compound CAS NO.67460-86-0.

  • ResearchGate. (2025, August 7). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF.

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives.

  • PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.

  • ResearchGate. (n.d.). A Scalable Route for the Regio- and Enantioselective Preparation of a Tetrazole Prodrug: Application to the Multi-Gram Scale Synthesis of a PCSK9 Inhibitor.

References

Technical Support Center: Purification of 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-dibromo-1H-pyrazole (CAS: 67460-86-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic endeavors.[1] Achieving high purity of this reagent is critical for the success of subsequent reactions, such as cross-coupling and functionalization, which are pivotal in the synthesis of pharmaceuticals and advanced materials.[1]

This guide provides in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and a troubleshooting framework to help you obtain this compound of the highest quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude preparation of this compound?

A1: The impurity profile largely depends on the synthetic route. When prepared by the direct bromination of pyrazole, the most common impurities are under- and over-brominated species.[2] These include:

  • 3-bromo-1H-pyrazole (monobrominated): Arises from incomplete reaction.

  • 3,4,5-tribromo-1H-pyrazole (over-brominated): Forms when excess brominating agent is used or reaction conditions are too harsh.[3][4]

  • Isomeric dibromopyrazoles: Depending on the reaction conditions, small amounts of 3,4- or 4,5-dibromopyrazole may form.

  • Unreacted Pyrazole: The starting material may persist if the reaction does not go to completion.

  • Residual Solvents and Reagents: Such as acetic acid, DMF, or byproducts from reagents like N-bromosuccinimide (NBS), which forms succinimide.[5]

Q2: My purified this compound is a beige or yellow powder, not white. Is this a problem?

A2: While pure this compound is typically a white to off-white crystalline solid, a slight yellow or beige tint often indicates the presence of trace, highly-colored impurities or residual bromine.[2] For many applications, this may not be detrimental. However, for sensitive downstream applications like palladium-catalyzed cross-coupling reactions, these impurities can interfere with the catalyst.[1] Decolorizing the product solution with activated charcoal during recrystallization can often resolve this issue.[6]

Q3: What is the expected melting point for pure this compound?

A3: The reported melting point for this compound is in the range of 118-121°C.[2] A broad melting range or a depression in the melting point is a strong indicator of impurities.

Q4: Which analytical techniques are best for assessing the purity of my sample?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: This is an indispensable tool.[7] The spectrum of pure this compound is simple, showing a singlet for the C4-H proton and a broad singlet for the N-H proton. Impurities like monobrominated or tribrominated pyrazoles will exhibit distinct signals that can be easily identified and quantified.[4][7]

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitatively assessing purity and identifying the presence of starting materials or byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound.

Issue 1: The crude product is an oily, non-crystalline residue after workup.
  • Causality: This often occurs when significant amounts of lower-melting impurities, such as monobrominated pyrazole, are present. It can also be caused by residual high-boiling solvents like DMF or acetic acid.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. If DMF was used, azeotropic removal with heptane or co-evaporation with toluene can be effective.

    • Aqueous Wash: Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities like HBr), water, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[6]

    • Trituration: If the residue remains oily, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or cold diethyl ether) and scratch the side of the flask with a glass rod. This can often break up the oil and promote solidification.

    • Proceed to Chromatography: If trituration fails, the oil is likely a complex mixture that requires purification by column chromatography.

Issue 2: Recrystallization results in poor recovery or does not significantly improve purity.
  • Causality: An inappropriate choice of recrystallization solvent is the most common cause. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures, while impurities should remain soluble at all temperatures.[2]

  • Troubleshooting Steps:

    • Solvent System Screening: The key to successful recrystallization is finding the right solvent or solvent pair. Test the solubility of your crude product in a range of solvents on a small scale.[2]

    • Optimize Solvent Volume: Using an excessive volume of solvent will lead to low recovery as more product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.

    • Consider a Different Technique: If recrystallization is ineffective, especially for separating structurally similar impurities like mono- and tri-brominated species, column chromatography is the recommended alternative.

Issue 3: ¹H NMR analysis of the purified product still shows signals for 3,4,5-tribromo-1H-pyrazole.
  • Causality: 3,4,5-tribromo-1H-pyrazole is often a major byproduct if bromination is not carefully controlled.[3] Due to its similar structure, its solubility properties can be very close to the desired product, making separation by recrystallization challenging.

  • Troubleshooting Steps:

    • Flash Column Chromatography: This is the most effective method for separating halogenated heterocycles with different degrees of substitution.[8] A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), will effectively separate the components. The less polar 3,4,5-tribromo-1H-pyrazole will elute before the more polar this compound.

    • Selective Debromination (Advanced): In some cases, a crude mixture containing the tribromo species can be selectively debrominated at the 4-position. One reported method involves reacting 3,4,5-tribromo-1H-pyrazole with n-butyllithium at low temperatures (-78°C) followed by a methanol quench to yield the desired this compound.[4] This converts the impurity into the product but requires careful stoichiometric control and anhydrous conditions.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Toluene/Hexane Solvent System

This protocol is effective for removing both more polar and less polar impurities from a solid crude product of moderate purity (>85%).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, slowly add hexanes dropwise until the solution becomes faintly cloudy (the cloud point).

  • Cooling: Allow the flask to stand undisturbed at room temperature for 1-2 hours, then place it in an ice bath for at least another hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

This is the most robust method for purifying complex mixtures or achieving very high purity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor the separation using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate) to elute the desired product. The target compound, being more polar than over-brominated species and less polar than under-brominated species, will typically elute after the tribromo- and before the monobromo-pyrazoles.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.

Data & Visualization

Table 1: Common Impurities and Analytical Signatures

Compound NameStructureTypical ¹H NMR Signal (C4-H, in CDCl₃)Expected TLC Rf*
This compoundBr-Py-Br (at 3,5)~6.4 ppm (singlet)0.4
3,4,5-tribromo-1H-pyrazoleBr-Py-Br (at 3,4,5)No C4-H signal> 0.5
3-bromo-1H-pyrazoleBr-Py (at 3)Two doublets for C4-H and C5-H< 0.3
PyrazolePyTwo signals for C3/5-H and C4-H< 0.2

*Approximate Rf values using 4:1 Hexanes:Ethyl Acetate on silica gel plates. Actual values may vary.

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_solid Solid Crude Path cluster_oily Oily Crude Path cluster_chromatography Chromatographic Purification cluster_end Finish start Crude Product (Post-Workup) analysis Assess Physical State & Purity (TLC, ¹H NMR) start->analysis recrystallize Recrystallization (e.g., Toluene/Hexane) analysis->recrystallize Solid & >85% Pure triturate Trituration (e.g., with Hexanes) analysis->triturate Oily or Low Purity purity_check1 Check Purity (>98%?) recrystallize->purity_check1 column Flash Column Chromatography purity_check1->column No finish Pure Product purity_check1->finish Yes solidifies Solidifies? triturate->solidifies solidifies->recrystallize Yes solidifies->column No purity_check2 Check Purity (>98%?) column->purity_check2 purity_check2->finish Yes fail Re-evaluate Synthesis or Purification Strategy purity_check2->fail No

Caption: Decision workflow for purification of this compound.

References

Stability issues of 3,5-dibromo-1H-pyrazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-dibromo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and reaction condition intricacies associated with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

A1: this compound is a heterocyclic aromatic compound with two bromine atoms at the 3 and 5 positions of the pyrazole ring. These bromine atoms are excellent leaving groups, making the molecule highly suitable for nucleophilic substitution and cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1] The N-H bond on the pyrazole ring can also be functionalized, providing another avenue for structural diversification.[1]

Q2: What are the general storage recommendations for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is typically 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture and air exposure.

Q3: Are there any known incompatibilities for this compound?

A3: While specific incompatibility studies for this compound are not extensively documented in readily available literature, general principles for halogenated heterocyclic compounds suggest avoiding strong oxidizing agents and strong bases, as these can lead to degradation or unwanted side reactions.

Q4: Can this compound undergo electrophilic substitution?

A4: Yes, electrophilic substitution on the pyrazole ring is possible. Due to the electron-withdrawing nature of the two bromine atoms, the ring is deactivated. However, reactions such as halogenation can occur at the C4 position under forcing conditions, often requiring elevated temperatures and the use of a Lewis acid catalyst.[2]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound, but I am observing low to no formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound can arise from several factors. Here is a systematic approach to troubleshooting the issue:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For a dibrominated heterocycle, a highly active catalyst system is often required.

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald-type ligands and precatalysts are often effective for challenging substrates.

  • Base Selection: The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the reaction outcome.

    • Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can also influence the solubility of the reagents.

  • Solvent System: The solubility of this compound and the boronic acid partner is essential for a successful reaction.

    • Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Ensure your starting materials are soluble in the chosen solvent system. If solubility is an issue, you may need to screen different solvent combinations.

  • Reaction Temperature: Inadequate temperature can lead to slow or stalled reactions.

    • Recommendation: Suzuki couplings with brominated heterocycles often require elevated temperatures (80-120 °C). If you are running the reaction at a lower temperature, a gradual increase may improve the conversion.

  • Degassing: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

    • Recommendation: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Side Reaction - Protodebromination: A common side reaction is the replacement of a bromine atom with a hydrogen atom.

    • Recommendation: This can be caused by impurities in the boronic acid or by certain reaction conditions. Ensure your boronic acid is of high quality. Sometimes, the choice of base and solvent can influence the extent of this side reaction.

Issue 2: Poor Regioselectivity in N-Alkylation Reactions

Question: When I try to N-alkylate this compound, I get a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. For this compound, where the two nitrogen atoms are in a similar electronic environment, a mixture of products is often observed. Here are some strategies to enhance the formation of a single regioisomer:

  • Steric Hindrance: The regioselectivity of N-alkylation is often governed by steric factors.

    • Recommendation: While this compound itself is symmetrical, if you are using a substituted version, alkylation will generally favor the less sterically hindered nitrogen atom.

  • Base and Solvent System: The choice of base and solvent can have a profound effect on the N1/N2 ratio.

    • Recommendation: For many pyrazoles, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO tends to favor N1-alkylation. Conversely, using a stronger, bulkier base might favor the other isomer. Screening different base/solvent combinations is often necessary. The use of fluorinated alcohols like 2,2-2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in some cases.

  • Nature of the Alkylating Agent: The electrophile itself can influence the site of attack.

    • Recommendation: Using a bulkier alkylating agent may increase the preference for the less sterically hindered nitrogen.

  • Temperature: Reaction temperature can also play a role in regioselectivity.

    • Recommendation: Running the reaction at a lower temperature may enhance the kinetic selectivity, potentially favoring one isomer over the other.

Issue 3: Dehalogenation as a Side Reaction

Question: I am observing the loss of one or both bromine atoms from this compound during my reaction. What conditions can cause this, and how can I prevent it?

Answer:

Dehalogenation, or the replacement of a bromine atom with a hydrogen atom, is a known side reaction for halogenated heterocyles. Here are common causes and preventative measures:

  • Strongly Basic/Nucleophilic Conditions: The use of strong, non-sterically hindered bases or nucleophiles can sometimes lead to nucleophilic attack on the bromine atom or facilitate a reduction process.

    • Recommendation: If possible, use a milder or more sterically hindered base.

  • Reductive Conditions: The presence of reducing agents, even mild ones, can lead to the cleavage of the C-Br bond.

    • Recommendation: Scrutinize your reaction components for any potential reducing agents. Some reagents may have reducing impurities.

  • High Temperatures: In some cases, prolonged heating at high temperatures can contribute to thermal decomposition and dehalogenation.

    • Recommendation: Try to run the reaction at the lowest effective temperature and for the shortest time necessary for completion.

  • Catalytic Hydrogenation Conditions: If you are performing a reaction on another part of the molecule that involves catalytic hydrogenation (e.g., reducing a nitro group), dehalogenation is a very common side reaction.

    • Recommendation: In such cases, alternative reducing agents that are less prone to causing dehalogenation, such as certain metal-acid combinations (e.g., iron in acetic acid), should be considered.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization for your specific substrates.

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-arylation, 2.2-3.0 equiv. for di-arylation), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a ligand if required.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Alkylation

This protocol is a starting point for regioselectivity screening.

  • To a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., DMF or THF), add a base (e.g., NaH or K₂CO₃, 1.1-1.5 equiv.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkylating agent (1.0-1.2 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to separate the regioisomers.

Data Presentation

Table 1: General Troubleshooting for Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Solution
Low or No ConversionInactive catalyst, weak base, low temperature, poor solubilityUse a more active catalyst/ligand system, switch to a stronger base (K₃PO₄, Cs₂CO₃), increase reaction temperature, screen different solvents.
ProtodebrominationImpure boronic acid, non-optimal conditionsUse high-purity boronic acid, adjust base and solvent.
Homocoupling of Boronic AcidPresence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.

Table 2: Factors Influencing Regioselectivity in N-Alkylation

Factor Influence on Regioselectivity Recommendations for Control
Base Can significantly alter the N1/N2 ratio.Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃).
Solvent Polarity and coordinating ability affect the reaction pathway.Test polar aprotic solvents (DMF, DMSO) and fluorinated alcohols (TFE).
Alkylating Agent Steric bulk can favor the less hindered nitrogen.Use a bulkier alkylating agent to increase selectivity.
Temperature Can influence kinetic vs. thermodynamic product distribution.Attempt the reaction at lower temperatures to favor the kinetic product.

Visualizations

Workflow for Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Product catalyst Check Catalyst System (Activity, Loading) start->catalyst Is catalyst active? catalyst->start No, Replace/Screen base Evaluate Base (Strength, Solubility) catalyst->base Yes base->start No, Screen Bases conditions Assess Reaction Conditions (Temperature, Time) base->conditions Yes conditions->start No, Optimize reagents Verify Reagent Quality (Purity, Degassing) conditions->reagents Yes reagents->start No, Purify/Degas success Successful Reaction reagents->success Yes

Caption: Decision workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Factors Influencing N-Alkylation Regioselectivity

Caption: Key factors influencing the regioselectivity of N-alkylation.

References

Troubleshooting regioselectivity in reactions of 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-dibromo-1H-pyrazole

A Guide to Mastering Regioselectivity in Synthetic Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We will address the common and often complex challenges related to controlling regioselectivity during its functionalization. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your synthetic targets with precision.

Section 1: Troubleshooting N-Functionalization (N1 vs. N2 Selectivity)

The N-functionalization of pyrazoles is a cornerstone of synthetic chemistry, yet it presents a significant regioselectivity challenge due to the presence of two reactive nitrogen atoms. This section dissects the factors governing this selectivity and provides actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound is yielding an inseparable mixture of two isomers. What is happening and why?

A1: This is the most common issue encountered. The pyrazole core exists in two tautomeric forms, and upon deprotonation, it forms an ambident pyrazolide anion. The alkylating agent can then attack either the N1 or N2 nitrogen. The similar electronic environments of the two nitrogen atoms mean that without careful control of reaction conditions, both N1 and N2 alkylated regioisomers will form, often in nearly equal amounts.[1][2][3] The challenge is to manipulate the reaction environment to favor one nucleophilic nitrogen over the other.

Q2: What are the critical factors that I can modify to control the N1 vs. N2 regioselectivity?

A2: The regiochemical outcome is a delicate interplay of steric and electronic effects, dictated by your choice of reagents and conditions. The four main pillars to consider are:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1] Since the 3- and 5-positions of your starting material are identical (both bromine), the sterics of the electrophile itself become paramount.

  • The Base and Counter-ion: The choice of base determines the nature of the pyrazolide salt. A bulky, non-coordinating base might favor reaction at the more accessible nitrogen. Conversely, smaller metal cations (like Li+) can coordinate with the N2 nitrogen (the "pyridine-like" nitrogen), potentially blocking it and directing alkylation to N1. Larger, "freer" cations (like K+ or Cs+) often lead to a mixture or favor the thermodynamically more stable product.[2][3]

  • Solvent Effects: The solvent plays a crucial role in solvating the pyrazolide anion and the counter-ion. Polar aprotic solvents like DMF or DMSO can lead to "freer" anions, often resulting in mixtures. Less polar solvents like THF or dioxane may preserve ion pairing, allowing the counter-ion to exert a greater directing effect.[1]

  • The Alkylating Agent: The structure of the electrophile is critical. Bulky alkylating agents will strongly favor the less hindered nitrogen. The reactivity of the leaving group can also influence the transition state and, consequently, the regioselectivity.[1]

Q3: My target is the N1-substituted 3,5-dibromopyrazole. How can I reliably synthesize it?

A3: To favor the N1 position, the general strategy is to create a sterically demanding environment around the N2 nitrogen or use conditions that favor the thermodynamic product.

  • Strategy 1: Steric Control. This is the most straightforward approach. Using a bulky alkylating agent will naturally favor attack at the more accessible N1 position.

  • Strategy 2: Base & Solvent System. The combination of sodium hydride (NaH) in a less polar solvent like THF is a classic method that often favors N1 alkylation. The sodium cation can coordinate between the two nitrogens, and the reaction proceeds at the more nucleophilic N1 site.

Table 1: Reaction Conditions Favoring N1 vs. N2 Alkylation

Target IsomerPyrazole SubstituentsAlkylating AgentBase / SolventKey Principle
N1-Alkylated C3/C5 are identical (Br)Bulky (e.g., trityl chloride)K₂CO₃ / DMFSteric hindrance on the electrophile.
N1-Alkylated C3/C5 are identical (Br)Less bulky (e.g., methyl iodide)NaH / THFFormation of a sodium salt complex favoring N1 attack.[2]
N2-Alkylated C3 is bulky, C5 is smallSmall (e.g., methyl iodide)K₂CO₃ / DMSOSteric hindrance on the pyrazole ring directs to N2.
N2-Alkylated C3/C5 are identical (Br)Specific reagentsMg-based Lewis acidsCatalyst-directed chelation and delivery to N2.[1]

Workflow: Troubleshooting N-Alkylation Regioselectivity

This decision tree can guide your experimental design based on your desired outcome.

G start Start: N-Alkylation of This compound desired_isomer Desired Isomer? start->desired_isomer n1_path N1 Isomer (Major) desired_isomer->n1_path N1 n2_path N2 Isomer (Major) desired_isomer->n2_path N2 sub_node1 Use a bulky alkylating agent (e.g., trityl, bulky benzyl halides) n1_path->sub_node1 Strategy 1: Steric Control sub_node2 Use NaH in THF or Dioxane (Favors kinetic N1 product) n1_path->sub_node2 Strategy 2: Base/Solvent Control sub_node3 Consider directed metalation if other methods fail (advanced) n2_path->sub_node3 Strategy 1: Directed Synthesis sub_node4 Use a Lewis Acid catalyst (e.g., MgI₂) to direct to N2 n2_path->sub_node4 Strategy 2: Catalytic Control

Caption: Decision tree for selecting N-alkylation conditions.

Section 2: Troubleshooting C-Functionalization (C3 vs. C5 Selectivity)

With two bromine atoms, this compound is an excellent substrate for sequential C-C and C-N bond formation via metal-catalyzed cross-coupling reactions. However, achieving selective mono-functionalization requires a nuanced understanding of the subtle differences between the C3 and C5 positions.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic reactivity difference between the C3 and C5 bromine atoms in cross-coupling reactions like Suzuki or Sonogashira?

A1: The C3 and C5 positions are electronically distinct. The C5 position is adjacent to the NH moiety (N1), while the C3 position is adjacent to the more electron-withdrawing, "pyridine-like" sp² nitrogen (N2). This makes the C3 position more electron-deficient.[4] In nucleophilic aromatic substitution (SNA_r_), this electronic difference makes the C3 position generally more reactive.[4] However, in palladium-catalyzed cross-coupling, which proceeds via oxidative addition, the outcome is highly dependent on the catalyst, ligands, and specific reaction type. Often, selective reaction at one site is challenging without a directing or blocking group.

Q2: I am attempting a mono-Suzuki coupling but getting a mixture of the C3-coupled, C5-coupled, and di-substituted products. How can I improve selectivity for mono-arylation?

A2: Achieving mono-selectivity is a common hurdle. Here are the primary control parameters:

  • Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the boronic acid or other coupling partner. This starves the reaction to minimize the second coupling event.

  • Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second coupling may be higher, allowing you to favor the mono-adduct at milder conditions.

  • Catalyst and Ligand: This is the most powerful tool. Bulky phosphine ligands on the palladium catalyst can significantly influence selectivity. After the first coupling, the resulting 3-aryl-5-bromo-pyrazole is sterically more hindered, which can shut down or slow the second oxidative addition.[5][6]

Diagram: Factors Influencing C3 vs. C5 Reactivity

Caption: Electronic and steric factors differentiating C3 and C5.

Q3: My cross-coupling reaction is plagued by a debromination side product. What causes this and how can I stop it?

A3: Debromination, or hydrodehalogenation, is a known side reaction in Suzuki and other cross-coupling reactions. It often occurs when the catalytic cycle is interrupted. For instance, after oxidative addition of the pyrazole to Pd(0), if transmetalation with the boronic acid is slow, the resulting Pd(II)-complex can react with trace water, base, or solvent to undergo reductive elimination, replacing the bromine with a hydrogen atom.[5][6]

Solutions:

  • Use a highly active catalyst system: Modern catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the transmetalation and reductive elimination steps, outcompeting the debromination pathway.[5][6]

  • Ensure anhydrous conditions: While some Suzuki protocols tolerate water, minimizing it can reduce this side reaction.

  • Choice of Base: A non-nucleophilic, moderately strong base is often optimal. Very strong bases can sometimes promote decomposition pathways.

Protocol: Regioselective Suzuki-Miyaura Mono-Arylation

This protocol provides a starting point for achieving selective mono-arylation, which can be further optimized.

Objective: To selectively synthesize 3-aryl-5-bromo-1H-pyrazole or 5-aryl-3-bromo-1H-pyrazole.

Materials:

  • This compound

  • Arylboronic acid (0.95 - 1.05 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G2, 1-3 mol%)[5]

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.0 eq), the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor closely by TLC or LC-MS.

  • Monitoring: Check the reaction progress every 30-60 minutes. The goal is to stop the reaction once the starting material is consumed but before significant formation of the di-substituted product is observed.

  • Work-up: Once the optimal conversion is reached, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the mono-substituted product from any remaining starting material and di-substituted by-product.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of 3,5-dibromo-1H-pyrazole: Navigating Tautomerism and Halogen Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 3,5-dibromo-1H-pyrazole is a valuable synthetic building block, and a thorough understanding of its structural features, as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for its effective application.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of this compound, offering insights into the causal factors behind its spectral properties and comparing them with related pyrazole derivatives.

The Dynamic Nature of this compound: Annular Tautomerism

A key feature of N-unsubstituted pyrazoles is annular tautomerism, a rapid proton exchange between the two nitrogen atoms of the pyrazole ring. This dynamic process significantly influences the NMR spectra obtained in solution. At room temperature, this exchange is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the C3 and C5 positions, as well as the N1 and N2 positions, are chemically equivalent.[3][4]

Caption: Annular tautomerism in this compound.

This rapid equilibrium means that instead of observing distinct signals for the C3 and C5 carbons and their attached protons (if any), we see a single, averaged signal for each. This phenomenon is a critical consideration when interpreting the NMR data of N-unsubstituted pyrazoles.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by two main signals:

  • H4 Proton: A singlet in the aromatic region. The bromine atoms at C3 and C5 are strongly electron-withdrawing, which will deshield the H4 proton, shifting its resonance downfield compared to unsubstituted pyrazole.

  • N-H Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. This broadening is a consequence of the rapid proton exchange and quadrupole effects from the nitrogen atoms.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals:

  • C4 Carbon: The chemical shift of C4 will be influenced by the neighboring bromine-substituted carbons.

  • C3/C5 Carbons (Averaged): Due to tautomerism, a single, averaged signal is expected for the C3 and C5 carbons. The direct attachment of the electronegative bromine atoms will cause a significant downfield shift for these carbons.

Comparative NMR Data Analysis

To understand the impact of the bromine substituents, it is instructive to compare the predicted spectral data for this compound with the experimental data for pyrazole and 3,5-dimethylpyrazole.[7][8]

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazole H3/H5: ~7.6, H4: ~6.3C3/C5: ~134, C4: ~105
3,5-Dimethylpyrazole H4: ~5.8, CH₃: ~2.2C3/C5: ~148, C4: ~105, CH₃: ~13
This compound (Predicted) H4: Downfield of 6.3C3/C5: Significantly downfield of 134, C4: ~105-110

Note: The chemical shifts are approximate and can vary with solvent and other experimental conditions.

The comparison clearly illustrates the deshielding effect of the bromine atoms on the adjacent C3/C5 carbons, leading to a significant downfield shift in the ¹³C NMR spectrum. Similarly, the H4 proton in the dibrominated compound is expected to be deshielded.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire NMR data for pyrazole derivatives, the following protocol provides a robust starting point.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a pyrazole derivative.

Materials:

  • Pyrazole sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim tune Tune & Match Probe lock->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

References

A Comparative Guide to the Synthesis of 3,5-dibromo-1H-pyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-dibromo-1H-pyrazole

This compound is a pivotal building block in the landscape of modern organic synthesis.[1] Its significance stems from the pyrazole core, a privileged scaffold in a multitude of biologically active molecules, and the presence of two strategically positioned bromine atoms.[1] These bromine atoms serve as versatile handles for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1] This reactivity allows for the precise installation of diverse functional groups, enabling the construction of complex molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, offering field-proven insights and experimental data to inform your selection of the most suitable method for your research and development needs.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of the target compound's properties is essential for its successful synthesis and characterization.

PropertyValueSource
Molecular Formula C₃H₂Br₂N₂[2]
Molecular Weight 225.87 g/mol [2]
Appearance Colorless crystal or white crystalline powder[3]
Melting Point 118-121 °C[3]
Solubility Insoluble in water; soluble in organic solvents like alcohols and ethers.[3]
pKa 7.76 ± 0.10 (Predicted)[4]
¹H NMR ¹³C NMR
~6.4 ppm (s, 1H, C4-H)~135 ppm (C3/C5)
~13.5 ppm (br s, 1H, N-H)~98 ppm (C4)

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct strategies. This section provides a critical comparison of the most prevalent methods, followed by detailed experimental protocols.

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Selective Debromination 3,4,5-Tribromo-1H-pyrazolen-Butyllithium~86%High yield, excellent regioselectivity.Requires cryogenic temperatures, moisture-sensitive reagents.
Double Sandmeyer Reaction 3,5-DiaminopyrazoleNaNO₂, HBr, CuBrModerate to Good (estimated)Utilizes readily available starting materials.Involves potentially hazardous diazonium salt intermediates.
Direct Bromination 1H-PyrazoleBromine (Br₂)VariableAtom-economical.Poor regioselectivity, often yields a mixture of isomers.

Method 1: Selective Debromination of 3,4,5-Tribromo-1H-pyrazole

This method stands out for its high yield and exceptional regioselectivity, making it a preferred route when the tribrominated precursor is accessible.

Mechanistic Rationale

The core of this transformation lies in the selective deprotonation at the N1 position of 3,4,5-tribromo-1H-pyrazole by n-butyllithium, followed by a halogen-metal exchange predominantly at the C4 position. The increased acidity of the C4-H bond in pyrazoles makes this position susceptible to lithiation and subsequent functionalization. The choice of n-butyllithium is critical; its strong basicity and nucleophilicity facilitate the desired transformation at cryogenic temperatures, which are necessary to control the reaction's exothermicity and prevent side reactions. Quenching the reaction with a proton source, such as methanol, then introduces a hydrogen atom at the C4 position, yielding the desired this compound.

Experimental Workflow: Selective Debromination

References

The Unseen Potential: A Comparative Guide to the Biological Activity of 3,5-dibromo-1H-pyrazole Versus Other Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry. Its versatile five-membered heterocyclic structure is a privileged scaffold, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] This guide delves into a comparative analysis of the biological activity of a simple, yet intriguing pyrazole derivative, 3,5-dibromo-1H-pyrazole, against its more complex and extensively studied counterparts. While direct biological data on this compound is sparse, its chemical architecture provides a valuable platform for understanding the fundamental contributions of the pyrazole core and halogen substituents to pharmacological activity.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activities

The pyrazole ring, with its two adjacent nitrogen atoms, is a key feature in many commercially available drugs.[4][5] Its aromatic nature and ability to participate in hydrogen bonding and other molecular interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery and optimization.[6]

A Spectrum of Pharmacological Actions

The biological activities of pyrazole derivatives are remarkably diverse, spanning multiple therapeutic areas:

  • Anti-inflammatory Activity: Many pyrazole-containing compounds are potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[5][7][8]

  • Anticancer Activity: A growing body of research highlights the potential of pyrazole derivatives as anticancer agents.[9] These compounds can induce apoptosis (programmed cell death), inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.[9]

  • Antimicrobial Activity: The pyrazole nucleus is also a feature in compounds with significant antibacterial and antifungal properties.[10][11][12][13] Halogenated pyrazoles, in particular, have shown promise in this area.

  • Other Activities: Beyond these major categories, pyrazole derivatives have been investigated for a multitude of other biological effects, including as anticonvulsants, analgesics, and inhibitors of various enzymes.[1][2]

This compound: A Chemist's Tool with Untapped Biological Potential

This compound is primarily recognized in the scientific literature as a versatile synthetic intermediate.[14] The two bromine atoms are excellent leaving groups, facilitating a variety of cross-coupling reactions to create more complex molecules.[14] While this has made it a valuable tool for chemists, its own biological profile remains largely unexplored.

The Influence of Halogenation: A Key to Unlocking Potency

The presence of halogen atoms on a drug molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. In the context of pyrazoles, halogenation has been shown to:

  • Enhance Lipophilicity: Halogens can increase the lipid solubility of a compound, which can improve its ability to cross cell membranes and reach its target.

  • Modulate Electronic Properties: The electron-withdrawing nature of halogens can alter the electron distribution within the pyrazole ring, influencing how the molecule interacts with its biological target.

  • Influence Binding Affinity: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand for its receptor.

Studies on halogenated pyrazolines have demonstrated their potential as selective monoamine oxidase-B (MAO-B) inhibitors, with a potency order of F > Cl > Br.[16][17] This suggests that while bromine may not always be the most potent halogen, it plays a definite role in the molecule's biological activity. The presence of chloro and bromo substituents on other pyrazole derivatives has been linked to increased antimicrobial activity.[3]

A Comparative Look: this compound vs. Substituted Pyrazoles

To understand the potential of this compound, it is instructive to compare it with other pyrazole derivatives for which extensive biological data is available. The following table summarizes the activities of several substituted pyrazoles, highlighting the impact of different functional groups on their biological effects.

Compound/Derivative ClassKey SubstituentsBiological ActivityQuantitative Data (Example)Reference(s)
This compound 3,5-dibromoAcutely toxic, irritant. Other biological activities not well-documented.N/A[15]
Halogenated Pyrazolines Halogen on phenyl ring at 5-positionSelective MAO-B inhibitionIC50 (MAO-B) for EH7 (-F) = 0.063 µM[16][17]
Pyrazole Sulphonamide Derivatives Sulphonamide groupSelective COX-2 inhibition, anti-inflammatoryIC50 (COX-2) = 0.023–0.125 µM[8]
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole 3,4,5-trimethoxyphenyl groupAnticancer (induces apoptosis and cell cycle arrest)IC50 (MDA-MB-468 cells) for compound 3f = 14.97 µM (24h)[9]
Pyrazole Clubbed Imino Phenyl Derivatives Electron-withdrawing groups (bromo, nitro, hydroxy)AntibacterialMIC = 0.2 µg/ml against A. niger[10]
Pyrazolyl 1,3,4-Thiadiazine Derivatives Thiadiazine ringAntibacterial and antifungalMIC (antibacterial) = 62.5–125 µg/mL[11]

Experimental Protocols: A Foundation for Biological Evaluation

To assess the biological activity of pyrazole derivatives, a range of standardized experimental protocols are employed. Below are examples of methodologies that could be used to evaluate the potential anticancer and antimicrobial activities of this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-468 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate containing broth media.

  • Inoculation: Each well is inoculated with the prepared microorganism. Positive control wells contain the microorganism and media, while negative control wells contain only media.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][12]

Visualizing the Concepts

Experimental Workflow for Biological Screening

G cluster_0 Compound Preparation cluster_1 Anticancer Screening cluster_2 Antimicrobial Screening Compound This compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Treatment_Cancer Treat with Compound Dilutions Serial->Treatment_Cancer Treatment_Microbe Add Compound Dilutions Serial->Treatment_Microbe CellCulture Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plates CellCulture->Seeding Seeding->Treatment_Cancer MTT MTT Assay Treatment_Cancer->MTT IC50 Determine IC50 MTT->IC50 MicrobeCulture Culture Bacterial/Fungal Strains Inoculation Inoculate 96-well Plates MicrobeCulture->Inoculation Inoculation->Treatment_Microbe Incubation Incubate Treatment_Microbe->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for evaluating the anticancer and antimicrobial activity of a test compound.

Structure-Activity Relationship (SAR) Concept

SAR cluster_substituents Pyrazole Pyrazole Core R1 R1 (e.g., -Br) Pyrazole->R1 influences R2 R2 (e.g., -Br) Pyrazole->R2 influences R3 R3 (e.g., Aryl, Sulfonamide) Pyrazole->R3 influences Activity Biological Activity (e.g., Anticancer) R1->Activity R2->Activity R3->Activity

Caption: Conceptual diagram of structure-activity relationships in pyrazole derivatives.

Conclusion and Future Directions

While this compound is currently more of a synthetic workhorse than a biologically characterized molecule, its structure holds clues to its potential pharmacological activities. The presence of the pyrazole core, a known pharmacophore, combined with bromine substituents that can enhance biological effects, suggests that this simple molecule may possess untapped therapeutic potential.

Future research should focus on the systematic biological evaluation of this compound and other simple halogenated pyrazoles. Such studies would not only elucidate the intrinsic biological activities of these fundamental structures but also provide a clearer understanding of the structure-activity relationships that govern the efficacy of more complex pyrazole-based drugs. This foundational knowledge is crucial for the rational design of the next generation of pyrazole therapeutics.

References

The Efficacy of 3,5-Dibromo-1H-Pyrazole Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a "privileged structure" in drug discovery. Among the vast chemical space of pyrazole derivatives, those featuring a 3,5-dibromo-1H-pyrazole core represent a unique and compelling starting point for the development of potent and selective enzyme inhibitors. The presence of two bromine atoms at key positions not only influences the electronic properties of the pyrazole ring but also provides versatile handles for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive comparison of the efficacy of this compound derivatives as inhibitors of various enzyme classes. We will delve into their mechanism of action, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation, empowering researchers to leverage this promising scaffold in their drug discovery endeavors.

The this compound Core: A Strategic Starting Point

The this compound moiety offers several strategic advantages in the design of enzyme inhibitors. The electron-withdrawing nature of the bromine atoms enhances the acidity of the pyrazole N-H proton, influencing its hydrogen bonding capabilities within an enzyme's active site.[1] Furthermore, these bromine atoms serve as excellent leaving groups for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2] This synthetic versatility allows for the facile introduction of a diverse array of substituents at the 3 and 5 positions, enabling the rapid generation of compound libraries for screening and optimization.[2]

Comparative Efficacy Against Key Enzyme Families

While the direct enzyme inhibitory activity of the parent this compound is not extensively documented, its derivatives have shown significant promise against several important enzyme classes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.

A notable example of a potent CA inhibitor derived from a pyrazole scaffold is a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides. Within this series, a derivative featuring a bromine atom on the phenyl ring at the 3-position of the pyrazole core demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

Table 1: Inhibitory Activity of a Brominated Pyrazoline Derivative Against Carbonic Anhydrases

CompoundTarget EnzymeKᵢ (nM)
4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamidehCA I316.7 ± 9.6
hCA II412.5 ± 115.4
Acetazolamide (Standard)hCA I278.8 ± 44.3
hCA II293.4 ± 46.4

Data sourced from a study on 1,3,5-trisubstituted-pyrazolines as carbonic anhydrase inhibitors.

The data indicates that the brominated pyrazoline derivative exhibits potent inhibition of both hCA I and hCA II, with Kᵢ values in the nanomolar range, comparable to the clinically used sulfonamide inhibitor, acetazolamide. This highlights the potential of incorporating bromine atoms into pyrazole-based scaffolds for the development of effective carbonic anhydrase inhibitors.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their aberrant activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development. The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.

While specific studies focusing solely on this compound derivatives as kinase inhibitors are limited in the public domain, the synthetic accessibility of this core makes it an attractive starting point for generating novel kinase inhibitor libraries. The bromine atoms can be replaced with various aryl or heteroaryl groups known to interact with the ATP-binding site of kinases, allowing for the exploration of new chemical space.

For instance, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been successfully designed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a therapeutic target for neurodegenerative diseases.[3] Although these final compounds do not retain the dibromo substitution, the synthetic route often starts from precursors that could be derived from this compound, showcasing its utility in the synthesis of complex kinase inhibitors.

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for conducting key enzyme inhibition assays.

Synthesis of this compound

The this compound core can be synthesized through various methods. One common approach involves the treatment of 3,4,5-tribromo-1H-pyrazole with n-butyllithium.[1]

Protocol:

  • Dissolve 3,4,5-tribromo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.0 eq, 2.5 M in hexanes) dropwise to the cooled solution over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Quench the reaction by the dropwise addition of a methanol-THF solution (2:3) at -78 °C.

  • Allow the reaction mixture to gradually warm to room temperature while stirring for 1.5 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain this compound.

Diagram: Synthesis of this compound

G 3,4,5-Tribromo-1H-pyrazole 3,4,5-Tribromo-1H-pyrazole Reaction_Mixture Reaction_Mixture 3,4,5-Tribromo-1H-pyrazole->Reaction_Mixture THF, -78°C Quenched_Mixture Quenched_Mixture Reaction_Mixture->Quenched_Mixture MeOH-THF n-BuLi n-BuLi n-BuLi->Reaction_Mixture 2.0 eq Crude_Product Crude_Product Quenched_Mixture->Crude_Product Solvent Removal This compound This compound Crude_Product->this compound Purification

Caption: Synthetic scheme for this compound.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase based on its esterase activity.

Materials and Reagents:

  • Human carbonic anhydrase (e.g., hCA I or hCA II)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds (dissolved in DMSO)

  • Acetazolamide as a positive control

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

    • Add 2 µL of the test compound dilutions or DMSO (for the control) to the respective wells.

    • Add 20 µL of the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Solutions Prepare Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Set up 96-well plate: Buffer, Inhibitor/DMSO Solutions->Plate_Setup Enzyme_Addition Add Carbonic Anhydrase Plate_Setup->Enzyme_Addition Incubation Incubate for 15 min Enzyme_Addition->Incubation Reaction_Start Add p-NPA Substrate Incubation->Reaction_Start Measurement Kinetic Read at 405 nm Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general luminescence-based assay to measure the inhibitory activity of compounds against a specific protein kinase. This assay quantifies the amount of ADP produced, which is proportional to kinase activity.

Materials and Reagents:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Staurosporine as a positive control

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Preparation of Solutions:

    • Prepare serial dilutions of the test compounds and staurosporine in kinase assay buffer.

  • Kinase Reaction:

    • In a white, opaque plate, add 2.5 µL of the serially diluted test compounds or DMSO (for control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagram: Kinase Inhibition Assay Workflow

G cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Plate_Setup Add Inhibitor/DMSO and Kinase to Plate Pre-incubation Incubate for 10 min Plate_Setup->Pre-incubation Reaction_Initiation Add Substrate/ATP Mix Pre-incubation->Reaction_Initiation Reaction_Incubation Incubate for 60 min Reaction_Initiation->Reaction_Incubation Stop_Reaction Add ADP-Glo™ Reagent Reaction_Incubation->Stop_Reaction ATP_Depletion Incubate for 40 min Stop_Reaction->ATP_Depletion Signal_Generation Add Kinase Detection Reagent ATP_Depletion->Signal_Generation Signal_Incubation Incubate for 30 min Signal_Generation->Signal_Incubation Luminescence_Read Measure Luminescence Signal_Incubation->Luminescence_Read IC50_Determination Determine IC50 Value Luminescence_Read->IC50_Determination

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold presents a synthetically versatile and promising starting point for the development of novel enzyme inhibitors. As demonstrated by the potent activity of a brominated pyrazoline derivative against carbonic anhydrases, the incorporation of bromine atoms can lead to highly effective compounds. The true potential of this scaffold, however, lies in its capacity for rapid and diverse functionalization through modern synthetic methodologies.

Future research should focus on systematically exploring the SAR of this compound derivatives against a broader range of enzyme targets, particularly protein kinases. The generation of focused libraries, where the bromine atoms are substituted with a variety of chemical moieties, will be crucial in identifying new lead compounds. By combining rational drug design with efficient synthetic strategies and robust biological evaluation, the full potential of this compound derivatives as a source of next-generation enzyme inhibitors can be realized.

References

A Researcher's Guide to the Mass Spectrometry Fragmentation of 3,5-dibromo-1H-pyrazole: Elucidation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural characterization of novel heterocyclic compounds is paramount. 3,5-dibromo-1H-pyrazole serves as a critical building block in the synthesis of a wide array of biologically active molecules. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is a foundational requirement for reaction monitoring, purity assessment, and metabolic profiling. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, comparing it with related structures to offer a comprehensive resource for researchers in the field.

The Isotopic Signature: A Telltale Sign of Bromine

The most striking feature in the mass spectrum of any bromine-containing compound is its unique isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2] This gives any fragment containing a single bromine atom a characteristic pair of peaks of equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.

For this compound, which contains two bromine atoms, this pattern is squared. The molecular ion region will consequently display a distinctive triplet of peaks:

  • M+ peak: Corresponds to the ion containing two ⁷⁹Br isotopes.

  • M+2 peak: Corresponds to the ion containing one ⁷⁹Br and one ⁸¹Br isotope.

  • M+4 peak: Corresponds to the ion containing two ⁸¹Br isotopes.

The statistical probability of these combinations results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, respectively.[3][4] This triplet is an unambiguous indicator for the presence of two bromine atoms in the molecule or fragment.

Caption: Isotopic distribution patterns for zero, one, and two bromine atoms.

Deciphering the Fragmentation Cascade of this compound

The molecular formula of this compound is C₃H₂Br₂N₂. Its monoisotopic mass, using the lightest isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), is 223.858 Da.[5] Upon electron ionization, the molecule will form a molecular ion ([C₃H₂Br₂N₂]⁺•) which will then undergo a series of fragmentation events. The primary fragmentation pathways for pyrazoles involve the expulsion of hydrocyanic acid (HCN) and dinitrogen (N₂). For halogenated compounds, the loss of the halogen atom is a dominant process.[2][6]

The proposed fragmentation pathway for this compound is a combination of these characteristic cleavages.

Fragmentation_Pathway cluster_path1 Pathway 1: Br• Loss cluster_path2 Pathway 2: Ring Cleavage M [C₃H₂Br₂N₂]⁺• m/z 224, 226, 228 (1:2:1) M_minus_Br [C₃H₂BrN₂]⁺ m/z 145, 147 (1:1) M->M_minus_Br - Br• M_minus_HCN [C₂HBr₂N]⁺• m/z 197, 199, 201 (1:2:1) M->M_minus_HCN - HCN M_minus_Br_minus_HCN [C₂HBrN]⁺ m/z 118, 120 (1:1) M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_HCN_minus_Br [C₂HBrN]⁺ m/z 118, 120 (1:1) M_minus_HCN->M_minus_HCN_minus_Br - Br•

Caption: Proposed EI-MS fragmentation pathways for this compound.

Key Fragmentation Steps:

  • Molecular Ion (m/z 224, 226, 228): The parent ion, showing the characteristic 1:2:1 isotopic pattern for two bromine atoms.

  • Loss of a Bromine Radical (Pathway 1): The most favorable initial fragmentation is often the cleavage of the C-Br bond, which is weaker than the bonds within the heterocyclic ring. This results in the loss of a bromine radical (•Br) to form the bromopyrazole cation [C₃H₂BrN₂]⁺. This fragment will appear as a 1:1 doublet at m/z 145 and 147.[2]

  • Subsequent Loss of HCN: The [C₃H₂BrN₂]⁺ ion can then undergo the characteristic pyrazole ring fragmentation by losing a molecule of HCN (27 Da). This leads to the formation of a brominated azirine cation [C₂HBrN]⁺, which would also exhibit a 1:1 isotopic pattern at m/z 118 and 120.

  • Initial Ring Cleavage (Pathway 2): Alternatively, the molecular ion can first undergo ring fragmentation. The expulsion of HCN from the molecular ion would yield a dibrominated fragment ion [C₂HBr₂N]⁺• at m/z 197, 199, and 201 (ratio 1:2:1).

  • Further Fragmentation: This dibrominated fragment can then lose a bromine radical to form the same [C₂HBrN]⁺ ion seen in Pathway 1 (m/z 118, 120).

Comparative Fragmentation Analysis
Compound NameMolecular FormulaKey Fragmentation PathwaysCharacteristic Isotopic Pattern
Pyrazole C₃H₄N₂Loss of H•, followed by N₂ or HCN. Direct loss of HCN.Single M+ peak.
3-bromo-1H-pyrazole C₃H₃BrN₂Loss of Br•, followed by HCN. Loss of HCN, followed by Br•.M, M+2 peaks (1:1 ratio).
This compound C₃H₂Br₂N₂Loss of Br•, followed by HCN. Loss of HCN, followed by Br•.M, M+2, M+4 peaks (1:2:1 ratio).[3][4]

The fragmentation of unsubstituted pyrazole is dominated by the loss of stable neutral molecules like HCN and N₂. The introduction of a single bromine atom introduces the facile C-Br bond cleavage as a major competing pathway, alongside the characteristic 1:1 isotopic signature. With two bromine atoms, this C-Br cleavage becomes even more pronounced, and the 1:2:1 isotopic pattern becomes the definitive diagnostic feature throughout the fragmentation cascade for any fragment still containing both bromine atoms.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized protocol for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Objective: To obtain a reproducible electron ionization mass spectrum and identify the characteristic fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo Fisher ISQ, or equivalent).

  • Capillary GC column suitable for polar heterocyclic compounds (e.g., DB-5ms, HP-5ms, or equivalent).

Procedure:

  • Sample Preparation: Prepare a 100-1000 µg/mL solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (adjust as needed based on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Method:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard for library matching and inducing fragmentation).

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the molecular ion region (m/z 220-230) to confirm the 1:2:1 isotopic pattern.

    • Identify major fragment ions and propose structures consistent with the pathways described above.

Caption: Standard workflow for GC-EI-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is defined by two key features: the unmistakable 1:2:1 isotopic cluster of its molecular ion and fragments containing two bromine atoms, and a fragmentation pathway governed by the facile loss of bromine radicals and the characteristic cleavage of the pyrazole ring. By understanding these principles and comparing them to simpler analogs, researchers can confidently identify this important synthetic precursor and its derivatives in complex reaction mixtures. The provided experimental protocol serves as a robust starting point for obtaining high-quality, reproducible data for structural confirmation.

References

Validated analytical methods for 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validated Analytical Methods for 3,5-Dibromo-1H-Pyrazole

For researchers, scientists, and professionals in drug development, the accurate quantification and purity assessment of synthetic intermediates like this compound is paramount. This five-membered heterocyclic compound, featuring two bromine atoms on its pyrazole ring, serves as a crucial building block in the synthesis of novel pharmaceutical agents and materials.[1] Its precise characterization ensures the reliability of downstream processes and the quality of the final product.

This guide provides a comparative analysis of validated analytical methods for this compound, offering field-proven insights into the causality behind experimental choices. We will explore the principles, performance, and protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry.

The Analytical Landscape: Choosing the Right Tool

The selection of an analytical method is dictated by the specific requirements of the analysis. Is the goal a high-throughput screening, a precise purity determination, or the identification of unknown impurities? Each technique offers a unique balance of specificity, sensitivity, and speed.

Below is a logical workflow for selecting the most appropriate analytical method based on the experimental objective.

MethodSelection Start Define Analytical Objective Purity Purity & Impurity Profile? Start->Purity Quant Routine Quantification? Purity->Quant No HPLC HPLC (Stability-Indicating) Purity->HPLC Yes GC GC-MS (Volatile Impurities) Purity->GC Yes qNMR qNMR (Absolute Purity) Purity->qNMR Yes Identity Structural Confirmation? Quant->Identity No Quant->HPLC High-Specificity UVVis UV-Vis (Concentration Check) Quant->UVVis High-Throughput Identity->qNMR Yes MS Mass Spectrometry Identity->MS Yes

Caption: Decision tree for selecting an analytical method.

Comparison of Core Analytical Methodologies

The optimal method for analyzing this compound balances performance with the specific analytical need. While direct validated methods for this specific molecule are not abundant in public literature, robust methods can be developed and validated based on principles applied to similar pyrazole and brominated heterocyclic compounds.[2][3]

Methodology Primary Application Specificity Sensitivity Throughput Key Advantages Limitations
RP-HPLC Purity, Quantification, StabilityHighHigh (µg/mL to ng/mL)MediumRobust, reliable, can be stability-indicating.[2]Requires reference standard, solvent consumption.
GC-MS Purity, Volatile ImpuritiesVery HighVery High (pg/mL)MediumExcellent for separating volatile compounds and identifying unknowns.Requires derivatization for non-volatile compounds, potential for thermal degradation.
qNMR Absolute Purity, QuantificationHighLow (mg/mL)LowPrimary method, no specific analyte standard needed for purity.[4]Lower sensitivity, requires high-field NMR, complex mixtures are challenging.
UV-Vis Routine ConcentrationLow-MediumMedium (µg/mL)HighSimple, fast, inexpensive, good for quick concentration checks.[5]Prone to interference from other UV-absorbing compounds.[6]

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and sensitivity. For this compound, a stability-indicating RP-HPLC method is crucial to separate the main compound from any potential degradants, ensuring that the reported concentration is solely that of the intact molecule.[7]

The development of such a method requires forced degradation studies, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][9] This process validates the method's specificity.

Anticipated Performance Characteristics

Based on validated methods for similar pyrazoline and brominated derivatives, the following performance can be expected.[2][10][11]

Validation Parameter Typical Specification Rationale
Linearity (r²) > 0.999Ensures a direct, proportional response of the detector to concentration.
Range 5 - 150 µg/mLThe concentration range over which the method is precise and accurate.
Accuracy (% Recovery) 98.0% - 102.0%Demonstrates the closeness of the measured value to the true value.
Precision (% RSD) < 2.0%Measures the repeatability of the method under the same operating conditions.
LOD (Limit of Detection) ~0.4 µg/mLThe lowest concentration of analyte that can be reliably detected.[10]
LOQ (Limit of Quantification) ~1.2 µg/mLThe lowest concentration of analyte that can be accurately quantified.[10]
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines the steps for developing and validating a stability-indicating method.

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% trifluoroacetic acid in water (e.g., 80:20 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 206 nm, determined by UV scan).[2]

  • Injection Volume: 5 µL.

2. Forced Degradation Study: [12]

  • Acid Hydrolysis: Reflux 1 mg/mL solution in 0.1N HCl at 60°C for 30 minutes.

  • Base Hydrolysis: Reflux 1 mg/mL solution in 0.1N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose 1 mg/mL solution to UV light (254 nm) for 24 hours.

  • For each condition, analyze the stressed sample against a non-stressed control. The goal is to achieve 1-30% degradation.[12]

3. Method Validation:

  • Specificity: Inject all forced degradation samples. The method is specific if the peak for this compound is well-resolved from all degradation peaks and placebo components.

  • Linearity: Prepare a series of at least five concentrations across the desired range. Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

HPLC_Workflow cluster_Dev Method Development cluster_Force Forced Degradation cluster_Val Validation (ICH Guidelines) Dev_Start Select Column & Mobile Phase Dev_Optimize Optimize Conditions (Flow, Temp) Dev_Start->Dev_Optimize Acid Acid Dev_Optimize->Acid Base Base Dev_Optimize->Base Ox Oxidation Dev_Optimize->Ox Heat Thermal Dev_Optimize->Heat Light Photolytic Dev_Optimize->Light Specificity Specificity Acid->Specificity Base->Specificity Ox->Specificity Heat->Specificity Light->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine Analysis Robustness->Routine

Caption: Workflow for HPLC method development and validation.

II. Quantitative NMR (qNMR)

qNMR is a primary analytical technique that allows for the determination of purity or concentration without the need for an identical reference standard.[4] The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a known amount of a certified internal standard, the absolute quantity of the analyte can be determined.

This method is exceptionally valuable for certifying reference materials or for obtaining a highly accurate purity value for a new batch of synthesized compound.

Experimental Protocol: Absolute Purity Determination by ¹H-qNMR

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same tube. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the standard.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Key Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified. This is CRITICAL for accurate integration and ensures full relaxation of the nuclei between pulses. A typical starting value is 30-60 seconds.

    • Pulse Angle: Use a 90° pulse to maximize signal.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

3. Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Carefully integrate a well-resolved, non-overlapping signal from this compound (analyte) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

III. Other Viable Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its structure, this compound is expected to be sufficiently volatile for GC analysis. GC-MS would be the method of choice for identifying and quantifying volatile organic impurities. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. Method development would involve optimizing the temperature program of the GC oven and selecting an appropriate capillary column (e.g., a DB-5ms).

UV-Vis Spectrophotometry

This technique is a rapid and straightforward method for determining concentration in solution. Pyrazole derivatives exhibit strong absorption in the UV region.[13][14] After establishing the wavelength of maximum absorbance (λmax) for this compound in a chosen solvent, a calibration curve can be constructed according to the Beer-Lambert law. While simple, this method lacks the specificity of chromatography and is best suited for analyzing relatively pure samples.[5]

Conclusion

No single analytical method is universally superior; the choice is always context-dependent. For rigorous quality control and stability assessment of this compound, a validated, stability-indicating RP-HPLC method is the industry standard. For absolute purity determination and the certification of reference standards, qNMR offers unmatched accuracy without the need for a specific analyte standard. GC-MS provides a powerful tool for analyzing volatile impurities, while UV-Vis spectrophotometry serves as a rapid, convenient method for routine concentration measurements of pure samples. By understanding the strengths and limitations of each technique, researchers can ensure the integrity of their data and the quality of their materials.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Disubstituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable physicochemical properties.[1] The targeted synthesis of 3,5-disubstituted pyrazoles is of particular interest, as this substitution pattern is a common feature in numerous pharmacologically active compounds. The versatile starting material, 3,5-dibromo-1H-pyrazole, offers a direct route to these valuable molecules through modern cross-coupling methodologies. The two bromine atoms on the pyrazole core serve as excellent leaving groups, enabling the precise and sequential introduction of diverse functionalities.[1]

This guide provides a comparative analysis of catalyst systems for the most prevalent cross-coupling reactions utilized with this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic rationale behind catalyst and ligand selection, present comparative data to inform your experimental design, and provide detailed, field-proven protocols to accelerate your research and development efforts.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively used for the arylation of this compound.[2] The choice of catalyst and, more critically, the ligand is paramount to achieving high yields and turnover numbers, especially when dealing with potentially coordinating heterocyclic substrates.

Catalyst System Comparison

The most effective catalysts for the Suzuki-Miyaura coupling of this compound are typically based on palladium. The key to success lies in the selection of a ligand that promotes the crucial steps of the catalytic cycle: oxidative addition and reductive elimination.[3]

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsYield Range (%)
Pd(OAc)₂ / Buchwald Ligands Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, SPhos)High activity for hindered substrates, promotes reductive elimination, stable precatalysts (G2, G3, G4) are commercially available.[3][4]K₃PO₄ or Cs₂CO₃, Toluene/H₂O or Dioxane/H₂O, 80-110 °C85-98
Pd(PPh₃)₄ Traditional TriarylphosphineReadily available and cost-effective for simple substrates.Na₂CO₃ or K₂CO₃, Toluene or Dioxane, 90-110 °C60-85
Pd-NHC Complexes N-Heterocyclic Carbenes (e.g., PEPPSI-IPr)High thermal stability, strong σ-donating character enhances catalytic activity, often effective at lower catalyst loadings.[5][6]K₂CO₃ or KOt-Bu, Toluene or Dioxane, 100-120 °C80-95

Expertise & Experience in Catalyst Selection:

For the Suzuki-Miyaura coupling of this compound, my recommendation leans strongly towards the use of palladium acetate (Pd(OAc)₂) in combination with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos . The rationale is twofold:

  • Enhanced Reactivity: The electron-rich nature of these ligands facilitates the oxidative addition of the aryl bromide to the palladium center, which is often the rate-limiting step.[3]

  • Steric Influence: The steric bulk of these ligands promotes the reductive elimination step, preventing catalyst decomposition and favoring the formation of the desired product.[3] Furthermore, the use of pre-formed "G2" or "G3" precatalysts (e.g., XPhos Pd G2) is highly advantageous as they are air-stable and provide a reliable source of the active monoligated Pd(0) species in solution.[4]

While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and longer reaction times, and may struggle with more sterically demanding coupling partners. Pd-NHC complexes are a powerful alternative, particularly for their high stability, but the broader substrate scope and extensive literature support for Buchwald-type ligands in similar heterocyclic systems make them a more robust initial choice.[5][6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is for the synthesis of 3,5-diaryl-1H-pyrazole and is adapted from established procedures for the Suzuki-Miyaura coupling of halogenated heterocycles.[4]

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (2.2 mmol), and K₃PO₄ (3.0 mmol).

  • Add the XPhos Pd G2 precatalyst (0.02 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous toluene (10 mL) and degassed water (2 mL).

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaryl-1H-pyrazole.

Visualization of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂) PdII->Transmetal DiarylPd Ar-Pd(II)-Ar'(L) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl compounds and is a powerful tool for the functionalization of this compound with a variety of primary and secondary amines.[7] The electron-deficient nature of the pyrazole ring makes this transformation particularly favorable.

Catalyst System Comparison

Similar to the Suzuki-Miyaura coupling, palladium-based catalysts are the workhorses for the Buchwald-Hartwig amination. The choice of ligand is crucial for accommodating a wide range of amine coupling partners.

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsYield Range (%)
Pd(OAc)₂ or Pd₂(dba)₃ / Buchwald Ligands Bulky, Electron-Rich Biaryl Phosphines (e.g., BrettPhos, RuPhos)Broad substrate scope, including primary and secondary amines. High activity allows for lower catalyst loadings.[8]NaOt-Bu or K₃PO₄, Toluene or Dioxane, 80-110 °C75-95
Pd-NHC Complexes N-Heterocyclic Carbenes (e.g., PEPPSI-IPr)Highly active and stable, particularly effective for challenging substrates.[5][6]K₂CO₃ or KOt-Bu, Toluene or Dioxane, 100-120 °C80-96
First-Generation Catalysts Triarylphosphines (e.g., P(o-tolyl)₃)Effective for secondary amines, but often less efficient for primary amines.[7]NaOt-Bu, Toluene, 100-110 °C50-80

Expertise & Experience in Catalyst Selection:

The key considerations are:

  • Amine Scope: These ligands are effective for both primary and secondary amines, offering greater flexibility in your synthetic design.

  • Reaction Rates: The high activity of these catalyst systems often allows for shorter reaction times and lower reaction temperatures.[8]

  • Base Sensitivity: While strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used, these catalyst systems can also be effective with milder bases like potassium phosphate (K₃PO₄), which is beneficial for substrates with base-sensitive functional groups.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of a 3,5-diamino-1H-pyrazole derivative.

Materials:

  • This compound

  • Amine (primary or secondary, 2.5 equivalents)

  • BrettPhos Pd G4 (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (3 equivalents)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a nitrogen-filled glovebox, add this compound (1.0 mmol), the amine (2.5 mmol), and NaOt-Bu (3.0 mmol) to a vial.

  • Add the BrettPhos Pd G4 precatalyst (0.03 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Buchwald-Hartwig Experimental Workflow:

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (Glovebox or Inert Atmosphere) Start->Setup Reagents Add this compound, Amine, Base, and Catalyst Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the pyrazole core. This reaction is invaluable for creating precursors for more complex molecular architectures through subsequent click chemistry or other alkyne-based transformations.

Catalyst System Comparison

The Sonogashira reaction traditionally employs a dual-catalyst system of palladium and a copper(I) co-catalyst. However, copper-free methodologies have gained traction to avoid issues with alkyne homocoupling (Glaser coupling).

Catalyst SystemKey FeaturesAdvantagesDisadvantagesYield Range (%)
Pd(PPh₃)₂Cl₂ / CuI The classic Sonogashira conditions.Well-established, reliable for a broad range of substrates.Requires a copper co-catalyst, which can lead to alkyne homocoupling.70-90
Copper-Free (e.g., [DTBNpP]Pd(crotyl)Cl) Utilizes a highly active monoligated palladium precatalyst.Avoids Glaser homocoupling, often proceeds at room temperature, excellent functional group tolerance.[9]May require specialized, though commercially available, precatalysts.80-97

Expertise & Experience in Catalyst Selection:

While the classic Pd/Cu system is robust, the potential for Glaser coupling necessitates careful control of reaction conditions. For exploratory work and the synthesis of complex molecules where purity is paramount, the copper-free approach is generally superior.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from a room-temperature, copper-free Sonogashira coupling procedure.[9]

Materials:

  • This compound

  • Terminal alkyne (2.5 equivalents)

  • [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (4.0 equivalents)

  • Dimethyl sulfoxide (DMSO) (anhydrous, degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound (1.0 mmol) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (P2) (0.025 mmol) to a vial.

  • Add anhydrous, degassed DMSO (5 mL).

  • Add 2,2,6,6-tetramethylpiperidine (TMP) (4.0 mmol).

  • Add the terminal alkyne (2.5 mmol).

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18 hours.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Mechanistic Considerations and Regioselectivity

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. For all three palladium-catalyzed reactions discussed, the catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[7]

  • Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig) or Alkyne Coordination/Deprotonation (Sonogashira): The coupling partner is transferred to the palladium center.

  • Reductive Elimination: The two coupling partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[3]

Regioselectivity:

When performing a mono-functionalization of this compound, regioselectivity can be a concern. While the electronic properties of the C3 and C5 positions are similar, steric factors can play a significant role. For bulky coupling partners or ligands, substitution may preferentially occur at the less sterically hindered position. Careful control of stoichiometry (using a slight excess of the pyrazole) and reaction conditions can favor mono-substitution. In some cases, iron-catalyzed cross-coupling reactions have shown different regioselectivity, favoring C3 functionalization.

V. Conclusion and Future Outlook

The cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of 3,5-disubstituted pyrazoles. The judicious selection of the catalyst system is paramount for achieving high yields and purity.

  • For Suzuki-Miyaura couplings , modern biaryl phosphine ligands such as XPhos and SPhos with a palladium source offer a reliable and high-yielding approach.

  • For Buchwald-Hartwig aminations , ligands like BrettPhos and RuPhos provide a broad substrate scope and high catalytic activity.

  • For Sonogashira couplings , emerging copper-free protocols with highly active precatalysts represent the state-of-the-art, minimizing side reactions and simplifying purification.

As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and sustainable catalyst systems, including those based on earth-abundant metals, further expanding the synthetic utility of versatile building blocks like this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone reagent in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, 3,5-dibromo-1H-pyrazole demands rigorous adherence to safety and disposal protocols.[1][2] Its utility as a versatile building block is matched by its potential hazards, necessitating a disposal plan that prioritizes laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper management and disposal of this compound waste, grounded in established chemical safety principles.

Hazard Profile and Chemical Characteristics

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. This compound is a halogenated heterocyclic aromatic compound classified as an irritant and acutely toxic.[3][4] Its primary hazards, as defined by the Globally Harmonized System (GHS), underscore the need for meticulous handling and disposal procedures.

GHS Hazard Classification:

  • H302: Harmful if swallowed[4][5]

  • H315: Causes skin irritation[4][5]

  • H319: Causes serious eye irritation[4][5]

  • H335: May cause respiratory irritation[4][5]

The presence of two bromine atoms on the pyrazole ring dictates its classification as a halogenated organic compound .[6] This is the single most critical factor in determining the correct disposal pathway, as co-mingling with non-halogenated waste streams is strictly prohibited due to the specific treatment processes required for halogenated materials.[6]

PropertyValueSource
CAS Number 67460-86-0
Molecular Formula C₃H₂Br₂N₂[2][4]
Molecular Weight 225.87 g/mol [2][4]
Appearance Off-white solid[7]
Primary Hazards Irritant, Acutely Toxic[4]
Personal Protective Equipment (PPE) and Handling

Before handling or preparing this compound for disposal, establishing a robust safety barrier through appropriate PPE is mandatory. The rationale for each piece of equipment is directly linked to the compound's hazard profile.

  • Engineering Controls: Always handle solid this compound and prepare its waste within a certified chemical fume hood. This is the primary defense against inhaling dust particles that can cause respiratory irritation.[8][9]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical safety goggles to protect against accidental splashes or dust causing serious eye irritation.[9][10]

  • Skin Protection: Use nitrile gloves (inspecting them for integrity before each use) and a full-sleeved laboratory coat.[10] This prevents direct contact that leads to skin irritation.[4][5] Contaminated gloves must be disposed of as hazardous waste.

  • Respiratory Protection: While a fume hood is the primary control, if weighing or transferring large quantities where dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter may be necessary as a secondary precaution.[11]

Waste Segregation and Containerization: The Core Protocol

Proper segregation is the most critical step in the disposal process. The presence of bromine classifies this compound's waste as halogenated organic waste .

The Causality Behind Segregation: Halogenated wastes cannot be disposed of with standard non-halogenated organic wastes. The combustion of brominated compounds produces acidic gases, primarily hydrogen bromide (HBr).[12] Disposal facilities that incinerate halogenated waste are equipped with specialized "scrubbers" to neutralize these corrosive and environmentally harmful gases. Mixing this waste with non-halogenated streams would contaminate a much larger volume of material, drastically increasing disposal costs and violating regulatory requirements.[6][13]

Containerization Procedure:

  • Select the Correct Waste Container: Obtain a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste." These containers must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full chemical inventory of its contents. Specifically list "this compound" and its approximate quantity.

  • Accumulation: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Step-by-Step Disposal and Decontamination Workflow

This protocol covers the disposal of the pure chemical, contaminated labware, and subsequent decontamination.

Protocol 1: Disposal of Unused or Waste this compound

  • Work Area Preparation: Ensure the chemical fume hood sash is at the appropriate height and the work area is clear of clutter.

  • Transfer: Carefully transfer the solid waste into the designated "Halogenated Organic Solid Waste" container using a dedicated spatula or scoop. Avoid generating dust.

  • Container Sealing: Securely close the lid on the waste container immediately after the transfer is complete.

  • Documentation: Log the added waste on the container's inventory sheet.

Protocol 2: Managing Contaminated Materials

  • Solid Materials: Items such as used weigh boats, contaminated gloves, and absorbent pads used for cleaning minor spills should be placed directly into the "Halogenated Organic Solid Waste" container.

  • Glassware Decontamination:

    • Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

    • This first rinse solvent is now considered halogenated organic liquid waste . It must be collected in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container. Never pour this rinseate down the drain.

    • After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical flow from waste generation to final disposal, emphasizing critical decision and action points for laboratory personnel.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures A Waste Generation (Unused reagent, contaminated labware) B Identify Waste Type: Is it a Halogenated Organic? A->B C YES: Halogenated Waste Stream B->C Is C₃H₂Br₂N₂ D NO: Follow different protocol (Incorrect for this compound) B->D e.g., Acetone E Select Designated Container: 'Halogenated Organic Solid Waste' C->E F Transfer Waste & Contaminated Items (Gloves, weigh paper) E->F G Securely Seal & Label Container with contents and date F->G H Store in Satellite Accumulation Area G->H I Schedule Pickup with EHS (Environmental Health & Safety) H->I J Transport to Central Hazardous Waste Facility I->J K Final Disposal by Licensed Vendor J->K L Method: High-Temperature Incineration with Flue Gas Scrubbing K->L

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures

Spill Response:

  • Small Dry Spill: If a small amount is spilled inside a fume hood, gently sweep it up with an appropriate tool and place it in the "Halogenated Organic Solid Waste" container. Decontaminate the area with a solvent-moistened towel, and dispose of the towel as hazardous waste.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.